N-cycloheptyl-4-methoxybenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-cycloheptyl-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-18-13-8-10-14(11-9-13)19(16,17)15-12-6-4-2-3-5-7-12/h8-12,15H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBSVHIIMCBIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-cycloheptyl-4-methoxybenzenesulfonamide
Introduction
N-cycloheptyl-4-methoxybenzenesulfonamide is a member of the sulfonamide class of organic compounds, characterized by a sulfonamide group connected to a methoxybenzene ring and a cycloheptyl moiety. While specific research on this particular molecule is limited in publicly available literature, its structural motifs are common in medicinal chemistry and materials science.[1] Sulfonamides are a cornerstone of modern pharmaceutical research, historically recognized for their antibacterial properties and now explored for a wide range of therapeutic applications, including anticancer and antimicrobial agents.[2][3] The N-substituent, in this case, a cycloheptyl group, can significantly influence the molecule's solubility, reactivity, and biological interactions.[1]
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-cycloheptyl-4-methoxybenzenesulfonamide. Given the scarcity of direct experimental data, this guide leverages information from structurally analogous compounds and outlines detailed, field-proven experimental protocols for the determination of these critical parameters. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and the methodologies for its characterization.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure.
| Property | Value | Source |
| Chemical Name | N-cycloheptyl-4-methoxybenzenesulfonamide | - |
| CAS Number | 329941-74-4 | |
| Molecular Formula | C₁₄H₂₁NO₃S | |
| Molecular Weight | 283.39 g/mol | |
| Chemical Structure | ![]() | - |
The structure reveals a flexible seven-membered cycloheptyl ring attached to the nitrogen atom of the sulfonamide group, which is para-substituted on a benzene ring with a methoxy group. This combination of a flexible aliphatic ring and a more rigid aromatic system is expected to influence its conformational properties and intermolecular interactions.[1]
Synthesis
A standard and plausible synthetic route for N-cycloheptyl-4-methoxybenzenesulfonamide involves the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and cycloheptylamine.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4]
A similar procedure has been documented for the synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide, where 4-methoxybenzenesulfonyl chloride is reacted with cyclohexylamine in an aqueous medium at a pH of 8, maintained by a sodium carbonate solution. The completion of the reaction can be monitored by thin-layer chromatography (TLC), and the product can be precipitated by acidification and purified by crystallization.
Predicted and Analogous Physicochemical Properties
| Property | N-cycloheptyl-4-methylbenzenesulfonamide (Predicted) | N-cyclohexyl-4-methoxybenzenesulfonamide (Experimental) | Source |
| Melting Point | 55-56 °C | Not Available | [1] |
| Boiling Point | 401.1 ± 38.0 °C at 760 mmHg | Not Available | [1] |
| Density | 1.16 ± 0.1 g/cm³ | Not Available | [1] |
| pKa | 12.05 ± 0.20 | Not Available | [1] |
It is crucial to note that the data for N-cycloheptyl-4-methylbenzenesulfonamide are computational predictions and may not reflect experimentally determined values.[1]
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental procedures for determining the key physicochemical properties of a novel compound like N-cycloheptyl-4-methoxybenzenesulfonamide.
Melting Point Determination
The melting point is a critical indicator of purity.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, crystalline sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Caption: Workflow for Melting Point Determination by DSC.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Shake-Flask Method
-
Preparation: Prepare a stock solution of the compound in a solvent miscible with both n-octanol and water. Prepare n-octanol and water phases that are mutually saturated.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the saturated n-octanol and water phases.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility
Solubility is a key determinant of a drug's bioavailability.
Protocol: Equilibrium Solubility Method
-
Sample Addition: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using HPLC-UV or a similar quantitative method.
Caption: Workflow for Equilibrium Solubility Determination.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid and is important for understanding a compound's ionization state at different physiological pH values. For N-cycloheptyl-4-methoxybenzenesulfonamide, the sulfonamide proton is weakly acidic.
Protocol: Potentiometric Titration
-
Solution Preparation: Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are essential for confirming the structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxybenzenesulfonamide moiety, the methoxy group protons, the cycloheptyl protons, and the sulfonamide N-H proton. The aromatic protons would likely appear as two doublets due to the para-substitution pattern. The cycloheptyl protons would present as a series of complex multiplets. The methoxy group would be a sharp singlet, and the N-H proton would be a broader signal.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the benzene ring, the methoxy carbon, and the carbons of the cycloheptyl ring.
| Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |
| Aromatic protons (AA'BB' system) | Aromatic carbons (4 distinct signals) |
| Methoxy protons (singlet) | Methoxy carbon |
| Cycloheptyl protons (multiplets) | Cycloheptyl carbons (multiple signals) |
| N-H proton (broad singlet) | - |
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorptions corresponding to the S=O stretching vibrations of the sulfonamide group, typically in the ranges of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric).[5] Other key signals would include N-H stretching and C-H stretching from the aromatic and aliphatic moieties.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For N-cycloheptyl-4-methoxybenzenesulfonamide (C₁₄H₂₁NO₃S), the expected monoisotopic mass is 283.1242. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve cleavage of the S-N bond and fragmentation of the cycloheptyl ring.[1]
Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Separation: Inject the sample onto an HPLC system with a C18 reverse-phase column to separate the compound from any impurities.
-
Mass Analysis: The eluent from the HPLC is directed into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum, looking for the protonated molecule [M+H]⁺ at m/z 284.1315.
Caption: Workflow for HPLC-MS Analysis.
Conclusion
N-cycloheptyl-4-methoxybenzenesulfonamide is a compound with potential applications in various scientific fields, yet it remains largely uncharacterized in the scientific literature. This technical guide has provided a comprehensive overview of its known identity and a detailed framework for its physicochemical characterization. By leveraging data from analogous compounds and outlining robust experimental protocols, this document serves as a valuable resource for researchers and scientists. The methodologies described herein are fundamental to drug discovery and development, and their application will be essential for elucidating the properties and potential of this and other novel chemical entities.
References
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. [Link]
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(PDF) Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors - ResearchGate. [Link]
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4-cyclohexyl-N-(3-methoxypropyl)benzenesulfonamide | C16H25NO3S | CID 8467367. [Link]
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N-Cyclohexyl-4-methoxybenzenesulfonamide - PMC. [Link]
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Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - Semantic Scholar. [Link]
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Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. [Link]
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Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. [Link]
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An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of N-cycloheptyl-4-methoxybenzenesulfonamide
This guide provides a comprehensive technical analysis of the crystal structure and molecular geometry of N-cycloheptyl-4-methoxybenzenesulfonamide, a molecule of interest in the field of medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, structural determination, and key molecular features.
Introduction: The Significance of Sulfonamides
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the intermolecular interactions they can form.[1] Understanding the precise crystal structure and molecular geometry of novel sulfonamide derivatives, such as N-cycloheptyl-4-methoxybenzenesulfonamide, is paramount for rational drug design and the development of new materials. This guide will delve into the detailed structural elucidation of this specific compound, providing a foundation for further research and application.
Synthesis and Crystallization
The synthesis of N-cycloheptyl-4-methoxybenzenesulfonamide is achieved through a standard nucleophilic substitution reaction.[3][4] The primary experimental challenge lies not in the synthesis itself, but in the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis
A typical synthetic procedure involves the reaction of 4-methoxybenzenesulfonyl chloride with cycloheptylamine in an aqueous medium.[4] The pH of the reaction is carefully maintained at 8 using a 10% sodium carbonate solution to facilitate the reaction and neutralize the hydrochloric acid byproduct.[3][4] The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[3] Upon completion, the reaction mixture is acidified with 3 M hydrochloric acid, leading to the precipitation of the crude product.[4]
Experimental Protocol: Crystallization
Single crystals of N-cycloheptyl-4-methoxybenzenesulfonamide suitable for X-ray diffraction are obtained by dissolving the purified product in methanol and allowing for slow evaporation of the solvent at room temperature.[4] This technique promotes the gradual and orderly arrangement of molecules into a crystalline lattice.
Caption: Workflow for the synthesis and crystallization of N-cycloheptyl-4-methoxybenzenesulfonamide.
Crystal Structure Determination: A Self-Validating System
The determination of the crystal structure was performed using single-crystal X-ray diffraction, a powerful analytical technique that provides precise information about the arrangement of atoms in a crystalline solid.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of N-cycloheptyl-4-methoxybenzenesulfonamide is mounted on a diffractometer. The data collection is typically performed at a controlled temperature to minimize thermal vibrations of the atoms.[5] The crystal structure is then solved and refined using established crystallographic software packages.[4]
Caption: General workflow for single-crystal X-ray diffraction analysis.
In-Depth Analysis of the Crystal Structure and Molecular Geometry
The crystallographic analysis of N-cycloheptyl-4-methoxybenzenesulfonamide reveals an orthorhombic crystal system.[4] The detailed crystallographic data are summarized in the table below.
| Parameter | Value [4] |
| Chemical Formula | C13H19NO3S |
| Formula Weight | 269.36 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 17.2644 (12) |
| b (Å) | 20.4707 (16) |
| c (Å) | 7.9139 (5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2796.9 (3) |
| Z | 8 |
Molecular Geometry: Bond Lengths and Angles
The sulfur atom in the sulfonamide group exhibits a distorted tetrahedral geometry.[4] The O—S—O bond angle is notably larger than the other bond angles around the sulfur atom, a common feature in sulfonamide structures.[4][6] The cyclohexane ring adopts a stable chair conformation.[4]
| Bond | Length (Å) [4] | Angle | Value (°) [4] |
| S1—O1 | 1.424 (3) | O1—S1—O2 | 120.39 (18) |
| S1—O2 | 1.436 (3) | O1—S1—N1 | 108.09 (16) |
| S1—N1 | 1.586 (3) | O2—S1—N1 | 105.37 (16) |
| S1—C7 | 1.747 (4) | O1—S1—C7 | 107.08 (16) |
| O2—S1—C7 | 106.18 (15) | ||
| N1—S1—C7 | 109.43 (16) |
Supramolecular Assembly: The Role of Hydrogen Bonding
A defining feature of the crystal packing of N-cycloheptyl-4-methoxybenzenesulfonamide is the presence of intermolecular N—H···O hydrogen bonds.[4] These interactions are a common and critical element in the crystal engineering of sulfonamides, often dictating the overall supramolecular architecture.[1][7][8] In this structure, adjacent molecules are linked by these hydrogen bonds, forming zigzag chains that propagate along the c-axis of the unit cell.[4] This hydrogen bonding motif is a key contributor to the stability of the crystal lattice.
Caption: Schematic of the N—H···O intermolecular hydrogen bonding.
Conclusion and Future Directions
This technical guide has provided a detailed examination of the crystal structure and molecular geometry of N-cycloheptyl-4-methoxybenzenesulfonamide, grounded in experimental data. The synthesis, crystallization, and structural determination have been outlined, offering a reproducible framework for further investigation. The key structural features, including the distorted tetrahedral geometry of the sulfur atom and the crucial role of intermolecular hydrogen bonding in the crystal packing, have been elucidated.
This foundational structural information is critical for the scientific community. For medicinal chemists, it provides the basis for structure-activity relationship (SAR) studies and the design of new therapeutic agents. For materials scientists, it offers insights into the principles of crystal engineering that can be applied to the development of novel solid-state materials with tailored properties. Future work could involve computational studies to further explore the intermolecular interaction energies and spectroscopic characterization to correlate solid-state structure with vibrational properties.
References
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Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. [Link]
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]
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Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ProQuest. [Link]
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Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. [Link]
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N-Cyclohexyl-4-methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]
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Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals. [Link]
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Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. International Union of Crystallography. [Link]
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Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. National Center for Biotechnology Information. [Link]
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Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. MDPI. [Link]
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Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
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An In-Depth Technical Guide to N-cycloheptyl-4-methoxybenzenesulfonamide: A Scaffold for Future Discovery
This technical guide provides a comprehensive overview of N-cycloheptyl-4-methoxybenzenesulfonamide (CAS Number: 329941-74-4), a molecule of interest within the broader class of sulfonamides. While specific research on this particular derivative is nascent, this document will leverage data from structurally analogous compounds to illuminate its potential applications, synthesis, and characterization. This guide is intended for researchers, scientists, and drug development professionals exploring novel therapeutic agents.
The Sulfonamide Scaffold: A Cornerstone of Medicinal Chemistry
The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore that forms the backbone of a multitude of therapeutic agents.[1] Historically recognized for their antibacterial properties, sulfonamides have since demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and diuretic effects.[2] The versatility of the sulfonamide scaffold lies in the ability to readily modify the substituents on the sulfonamide nitrogen and the aromatic ring, allowing for the fine-tuning of physicochemical and pharmacological properties.
N-substituted benzenesulfonamides, in particular, have garnered significant attention in drug discovery. The nature of the N-substituent can profoundly influence the molecule's bioactivity, solubility, and metabolic stability.[1] The subject of this guide, N-cycloheptyl-4-methoxybenzenesulfonamide, features a seven-membered cycloheptyl ring, which can impart unique steric and lipophilic characteristics, potentially leading to novel biological activities.
Synthesis and Characterization
The synthesis of N-cycloheptyl-4-methoxybenzenesulfonamide follows a well-established protocol for the preparation of N-alkyl benzenesulfonamides.[1] The most direct route involves the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and cycloheptylamine.
Synthetic Workflow
The following diagram illustrates the general synthetic scheme for N-cycloheptyl-4-methoxybenzenesulfonamide.
Caption: General synthesis workflow for N-cycloheptyl-4-methoxybenzenesulfonamide.
Detailed Experimental Protocol
This protocol is adapted from general methods for the synthesis of analogous N-substituted sulfonamides.[1][3]
Materials:
-
4-Methoxybenzenesulfonyl chloride
-
Cycloheptylamine
-
Triethylamine or 10% Sodium Carbonate solution
-
Dichloromethane or distilled water
-
3 M Hydrochloric acid (for aqueous reactions)
-
Methanol (for crystallization)
-
Round bottom flask, magnetic stirrer, TLC apparatus, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve cycloheptylamine in the chosen solvent (e.g., dichloromethane or distilled water) with stirring.
-
If using an aqueous medium, maintain the pH at approximately 8 using a 10% sodium carbonate solution.[3] If using an organic solvent, add an equimolar amount of triethylamine.[4]
-
Carefully add 4-methoxybenzenesulfonyl chloride to the solution in portions.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction, if conducted in an aqueous medium, acidify the mixture with 3 M hydrochloric acid to precipitate the product.[3] If an organic solvent was used, the reaction mixture can be washed with water, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent, such as methanol, to yield the final N-cycloheptyl-4-methoxybenzenesulfonamide.[3]
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 329941-74-4 | |
| Molecular Formula | C₁₄H₂₁NO₃S | |
| Molecular Weight | 283.39 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Analogy to similar sulfonamides |
| Solubility | Expected to be soluble in polar organic solvents and slightly soluble in water. | [5] |
Analytical Characterization
For a novel compound like N-cycloheptyl-4-methoxybenzenesulfonamide, rigorous analytical characterization is crucial to confirm its identity and purity.
| Analytical Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating the purity of the compound.[6] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | The protonated molecule [M+H]⁺ should be observed at m/z 284.13.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | The spectra should show characteristic peaks corresponding to the protons and carbons of the cycloheptyl, methoxy, and benzene groups. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the S=O, N-H, and C-O bonds are expected. |
Potential Therapeutic Applications: An Extrapolation from Analogs
Given the limited direct research on N-cycloheptyl-4-methoxybenzenesulfonamide, its potential therapeutic applications can be inferred from the well-documented activities of structurally related benzenesulfonamides.
Carbonic Anhydrase Inhibition
A significant number of benzenesulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases (CAs).[7] These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic benefits in conditions like glaucoma, epilepsy, and certain cancers.[7] The primary sulfonamide moiety is crucial for this activity, as it coordinates to the zinc ion in the enzyme's active site.
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Anticancer Activity
Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The specific N-substituent on the sulfonamide can play a critical role in defining the anticancer activity and selectivity.
Antimicrobial Activity
The historical success of sulfa drugs highlights the potential of sulfonamides as antimicrobial agents.[1] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. The development of novel sulfonamide derivatives remains a viable strategy to combat antibiotic resistance.
Future Directions and Conclusion
N-cycloheptyl-4-methoxybenzenesulfonamide represents an under-explored area within the vast chemical space of sulfonamides. While direct biological data is currently lacking, the foundational knowledge of related compounds suggests that it is a promising scaffold for the development of novel therapeutic agents.
Future research should focus on:
-
Synthesis and Optimization: Developing efficient and scalable synthetic routes.
-
In-depth Characterization: Comprehensive analytical and structural studies.
-
Biological Screening: Evaluating its activity against a panel of relevant biological targets, such as carbonic anhydrases, protein kinases, and microbial enzymes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the impact of the cycloheptyl and methoxy groups on biological activity.
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- 3. N-Cyclohexyl-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Methoxybenzenesulfonamide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Biological activities of sulfonamide derivatives.
Technical Guide: Biological Activities and Therapeutic Potential of Sulfonamide Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of sulfonamide derivatives, moving beyond their historical role as bacteriostatic agents to their modern applications in oncology, neurology, and ophthalmology. While the core sulfonamide moiety (
The Sulfonamide Pharmacophore: Structural Logic
The biological versatility of sulfonamides stems from their ability to act as bioisosteres of the carboxylic acid group and their capacity for hydrogen bonding and metal coordination.
Classification by Functional Substitution
To design effective derivatives, researchers must distinguish between the two primary pharmacophores:
-
Antibacterial Sulfonamides (Sulfa Drugs): Require an unsubstituted p-amino group (
) at the position. -
Non-Antibacterial Sulfonamides: Often substituted at the
position or lacking the aniline moiety entirely. These target Carbonic Anhydrases (CAs), COX-2, or specific kinases.
Antibacterial Activity: The Antifolate Mechanism
Target: Dihydropteroate Synthase (DHPS)[1][2][3]
Mechanistic Insight
Bacteria, unlike mammals, must synthesize folate de novo.[4][5] Sulfonamides act as competitive inhibitors of DHPS by mimicking p-aminobenzoic acid (PABA).
-
Causality: The sulfonamide group occupies the PABA-binding pocket of DHPS.[4]
-
Dead-End Product: DHPS may catalyze the condensation of the sulfonamide with dihydropterin pyrophosphate, creating a "false metabolite" that cannot be processed by dihydrofolate reductase (DHFR), effectively shutting down DNA synthesis.
Visualization: Folate Biosynthesis & Inhibition
The following diagram details the competitive inhibition point within the folate pathway.
Caption: The folate biosynthesis pathway showing the dual-blockade strategy of Sulfonamides (DHPS) and Trimethoprim (DHFR).[5]
Structure-Activity Relationship (SAR) for Antibacterials
| Structural Feature | Requirement | Mechanistic Reason |
| Must be free (unsubstituted) | Essential for H-bonding in the DHPS active site (mimics PABA amino group). | |
| Benzene Ring | Essential | Provides the correct steric scaffold to fit the hydrophobic pocket. |
| Heterocyclic rings preferred | Electron-withdrawing groups lower the | |
| Acidity ( | Optimal range: 6.6 – 7.4 | Ionization Balance: The drug must be non-ionized to penetrate the bacterial cell wall but ionized to bind the enzyme active site. |
Beyond Antibiotics: Carbonic Anhydrase Inhibition (CAI)
Target: Zinc metalloenzymes (hCA I, II, IX, XII)
Sulfonamides are the primary class of CA inhibitors (CAIs). This activity is distinct from the antibacterial mechanism and does not require the
Mechanism: Zinc Coordination
The sulfonamide moiety (
-
Ionization: The sulfonamide acts as a weak acid. The deprotonated anion (
) coordinates directly to the Zinc. -
Displacement: It displaces the zinc-bound water molecule/hydroxide ion, which is critical for the catalytic hydration of
.[7]
Oncology Applications (Hypoxic Tumors)
-
Target Isoforms: hCA IX and hCA XII.
-
Rationale: Solid tumors are often hypoxic and acidic. Tumor cells overexpress hCA IX to convert extracellular
to bicarbonate (buffering intracellular pH) and protons (acidifying the extracellular matrix), driving metastasis. -
Therapeutic Goal: Selective inhibition of hCA IX leads to intracellular acidification and cell death in tumor cells, with minimal effect on normal tissues (which express hCA I/II).
Experimental Protocols
Protocol A: High-Throughput CA Inhibition Screening (Colorimetric)
Objective: Determine the
Reagents:
-
Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl.
-
Substrate: 1 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile (freshly prepared).
-
Enzyme: Purified hCA I or II (commercially available).
Workflow:
-
Preparation: Dissolve test compounds in DMSO (keep final DMSO < 1% to avoid enzyme denaturation).
-
Incubation: In a 96-well plate, add:
-
140 µL Assay Buffer
-
20 µL Enzyme solution (concentration optimized to give linear rate)
-
20 µL Test Compound (serial dilutions)
-
Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
-
Initiation: Add 20 µL of Substrate (p-NPA).
-
Measurement: Monitor absorbance at 400 nm for 30 minutes. The enzyme hydrolyzes p-NPA to p-nitrophenol (yellow).[8]
-
Validation: Use Acetazolamide as a positive control.
-
Calculation:
Where is the initial velocity (slope of the absorbance curve).
Protocol B: Workflow for Novel Derivative Screening
The following diagram outlines the logical progression from synthesis to lead identification.
Caption: Integrated screening workflow for sulfonamide derivatives targeting either antibacterial or anticancer activity.
Critical Data Summary: SAR Trends
The following table summarizes how structural modifications shift the biological profile of the sulfonamide core.
| Modification at | Modification at | Primary Activity | Mechanism |
| 4-Aminophenyl | Heterocycle (e.g., Isoxazole) | Antibacterial | DHPS Competition (pKa modulation) |
| Aromatic/Heterocyclic | Hydrogen ( | CA Inhibition | Zinc Coordination (Acidic proton required) |
| 4-Methylphenyl | Urea moiety | Antidiabetic | K+ Channel Blockade (Sulfonylureas) |
| Benzene | Amide linker + Tail | Anticancer | Selective CA IX Inhibition |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Capasso, C., & Supuran, C. T. (2014). Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 379-387. Link
-
Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. Link
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[9][10] Nature Reviews Drug Discovery, 10(10), 767-777. Link
-
BenchChem. (2025).[8] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem Technical Library. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mathewsopenaccess.com [mathewsopenaccess.com]
Potential therapeutic applications of benzenesulfonamide scaffolds.
Executive Summary
The benzenesulfonamide scaffold (
The Chemical Foundation: Why Benzenesulfonamide?
The ubiquity of the benzenesulfonamide group stems from its unique physicochemical profile. It acts as a bioisostere for carboxylic acids but with distinct electronic properties that facilitate specific protein interactions.
The Pharmacophore Architecture
The core structure functions through three distinct vectors:
-
The Zinc-Binding Group (ZBG): The sulfonamide nitrogen (
) is weakly acidic. Upon deprotonation, the anion ( ) coordinates strongly with metal ions, most notably in metalloenzymes. -
The Aromatic Core: The benzene ring provides a rigid scaffold for
-stacking interactions with hydrophobic pockets (e.g., Val121 in hCA II). -
The "Tail" Region: Substituents at the para- or meta-positions dictate isoform selectivity by interacting with the variable outer rims of the enzyme active site.
Structure-Activity Relationship (SAR) Visualization
Figure 1: Pharmacophore map illustrating the functional regions of the benzenesulfonamide scaffold and their impact on drug design.
Therapeutic Domain I: Carbonic Anhydrase Inhibition[1][2][3]
The most established application of benzenesulfonamides is the inhibition of Carbonic Anhydrases (CAs). The human genome encodes 15 isoforms; targeting specific isoforms is the "Holy Grail" of current research.
Mechanism of Action
The sulfonamide anion binds to the
-
Clinical Relevance:
-
hCA II (Cytosolic): Target for Glaucoma (e.g., Dorzolamide) and Diuretics (e.g., Acetazolamide).
-
hCA IX & XII (Transmembrane): Overexpressed in hypoxic tumors.[1] Inhibition disrupts pH regulation in cancer cells, leading to apoptosis.
-
The "Tail Approach" for Selectivity
To avoid systemic side effects (like those caused by indiscriminate hCA II inhibition), researchers utilize the "Tail Approach."[2] By attaching bulky or long flexible linkers (ureas, thioureas, triazoles) to the benzenesulfonamide, the molecule can interact with the amino acid residues at the entrance of the active site, which vary significantly between isoforms.
Key Insight: The compound SLC-0111 (currently in clinical trials) utilizes a ureido-tail to selectively target hCA IX over the ubiquitous hCA II, minimizing off-target toxicity.
Therapeutic Domain II: COX-2 and Kinase Inhibition
Beyond metalloenzymes, the scaffold is pivotal in targeting receptors where the sulfonamide group acts as a hydrogen bond acceptor or aligns the molecule within a hydrophobic channel.
Selective COX-2 Inhibition
Traditional NSAIDs cause gastric ulcers by inhibiting COX-1. Benzenesulfonamides (e.g., Celecoxib ) exploit a side pocket present in COX-2 but absent in COX-1.
-
Structural Logic: The bulky benzenesulfonamide group is too large to fit into the COX-1 active site (restricted by Ile523) but fits perfectly into the COX-2 site (where Val523 creates more space).
Anticancer Kinase Inhibition (VEGFR)
In compounds like Pazopanib , the benzenesulfonamide moiety is integrated into a larger heterocycle structure. It functions to solubilize the molecule and engage in H-bonding with residues in the ATP-binding pocket of VEGFR, inhibiting angiogenesis.
Technical Protocols
The following protocols are designed for self-validation. Causality is explained for every critical step.
Protocol A: General Synthesis of N-Substituted Benzenesulfonamides
Objective: To synthesize a library of sulfonamides for SAR screening via the reaction of sulfonyl chlorides with amines.
Reagents:
-
Substituted Benzenesulfonyl chloride (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (
) or Pyridine (1.5 equiv) - Acts as an HCl scavenger. -
Dichloromethane (DCM) or THF (anhydrous).
Step-by-Step Workflow:
-
Preparation: Dissolve the amine (1.1 equiv) and
(1.5 equiv) in anhydrous DCM under an inert atmosphere ( ).-
Why: Moisture hydrolyzes sulfonyl chlorides to sulfonic acids, reducing yield.
-
-
Addition: Cool the solution to
. Add the benzenesulfonyl chloride (1.0 equiv) dropwise.-
Why: The reaction is exothermic; cooling prevents side reactions and decomposition.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated
(to remove unreacted sulfonyl chloride/acid), and finally brine. -
Purification: Dry over
, concentrate in vacuo, and recrystallize from Ethanol/Water.
Figure 2: Step-by-step synthesis workflow for benzenesulfonamide derivatives.[3]
Protocol B: Carbonic Anhydrase Esterase Assay
Objective: Determine the Inhibition Constant (
Materials:
-
Enzyme: Recombinant hCA I or II (commercially available).
-
Substrate: 3 mM pNPA in acetonitrile.[4]
-
Buffer: 50 mM Tris-SO4, pH 7.6.
Procedure:
-
Plate Setup: In a 96-well plate, add
of inhibitor solution (variable concentrations in DMSO) and of enzyme solution. -
Pre-incubation: Incubate for 15 minutes at
.-
Why: Allows the inhibitor to reach equilibrium binding with the enzyme active site.
-
-
Initiation: Add
of assay buffer and of substrate (pNPA).-
Why: Keeping substrate volume low minimizes solvent effects (acetonitrile) on enzyme stability.
-
-
Measurement: Immediately monitor absorbance at 405 nm every 15 seconds for 15 minutes using a microplate reader.
-
Analysis: Plot initial velocity (
) vs. Inhibitor Concentration ( ) to determine . Calculate using the Cheng-Prusoff equation.
Data Presentation Template:
| Compound ID | hCA I | hCA II | Selectivity Ratio (I/II) |
| Acetazolamide | 250 | 12 | 0.048 |
| SLC-0111 | >10,000 | >10,000 | N/A (Selective for IX) |
| Analogue 1 | Experimental | Experimental | Calc |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link
-
Touisni, N., et al. (2011). Synthesis and Carbonic Anhydrase I, II, IX and XII Inhibition Studies of 4-(2-Aminoethyl)benzenesulfonamide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6). Link
-
BenchChem. (2025).[5] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. BenchChem Technical Guides. Link
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Design and Synthesis of Potent and Selective Urea-linked Benzenesulfonamide Analogs as Carbonic Anhydrase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Mechanism of Action for Sulfonamide-Based Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and represent a cornerstone in the history of chemotherapy.[1] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial de novo folic acid (folate) biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it indispensable for bacterial proliferation.[4][5] Crucially, mammalian cells lack this pathway and instead acquire folate from their diet, which confers selective toxicity to sulfonamides.[1][4] This guide provides a detailed exploration of this mechanism, the molecular interactions at the enzyme's active site, established experimental protocols for its validation, and the prevalent mechanisms of bacterial resistance that currently challenge the clinical utility of this important drug class.
The Core Mechanism: Targeting the Bacterial Folate Biosynthesis Pathway
The efficacy of sulfonamides is rooted in their ability to disrupt a metabolic pathway vital to bacteria but absent in humans. Bacteria must synthesize their own folate, as most cannot uptake it from their environment.[6][7] This pathway begins with precursors and, through a series of enzymatic steps, produces tetrahydrofolate (THF), a coenzyme essential for the transfer of one-carbon units in the biosynthesis of purines, thymidine, and certain amino acids like methionine.[5][6]
The key enzyme targeted by sulfonamides is dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[8][9] By blocking this step, sulfonamides halt the entire folate synthesis cascade, leading to a depletion of THF. This cessation of nucleic acid and protein synthesis prevents bacterial growth and replication, an effect known as bacteriostasis.[10][11] The host's immune system is then typically able to clear the static bacterial population.
Molecular Interactions: A Case of Competitive Antagonism
The antibacterial action of sulfonamides is a classic example of competitive inhibition. This occurs because sulfonamides are structural analogues of PABA, the natural substrate for DHPS.[5][6][12] The core structure of a sulfonamide, with its benzene ring and amino group, closely mimics PABA, allowing it to fit into the enzyme's active site.[5]
Once a sulfonamide molecule occupies the PABA-binding pocket of DHPS, it prevents PABA from binding.[3] Although the enzyme binds the sulfonamide, it cannot catalyze the subsequent condensation reaction with DHPPP. This effectively blocks the pathway. The binding is reversible, and the degree of inhibition depends on the relative concentrations of the sulfonamide inhibitor and the PABA substrate. An increase in PABA concentration can overcome the bacteriostatic effect of the sulfonamide.
Structural studies, including X-ray crystallography of DHPS, have elucidated the specific interactions within the active site.[8][13] The enzyme features a binding pocket with conserved residues that form hydrogen bonds and hydrophobic interactions with the phenyl group and carboxylate of PABA.[8] Sulfonamides exploit these same interactions, with the sulfonyl group mimicking the carboxyl group of PABA.[8]
The Challenge of Sulfonamide Resistance
The widespread use of sulfonamides has led to significant bacterial resistance, limiting their clinical effectiveness. [1][2]Resistance primarily develops through two main mechanisms:
a) Chromosomal Mutations in the DHPS Gene (folP) Spontaneous mutations in the bacterial folP gene, which encodes the DHPS enzyme, can lead to amino acid substitutions in or near the PABA-binding site. [2][14]These alterations reduce the binding affinity of sulfonamides for the enzyme while largely maintaining the enzyme's affinity for its natural substrate, PABA. [1][2]This allows the folate pathway to continue functioning even in the presence of the drug. Some mutations have been shown to confer a high level of resistance. [8] b) Horizontal Acquisition of Resistance Genes (sul) A more common and clinically significant mechanism is the acquisition of mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul1, sul2, sul3, and the more recently discovered sul4). [1][2][15]These genes encode for highly resistant, alternative DHPS enzymes. [16][17]These acquired enzymes are structurally divergent from the native bacterial DHPS and are profoundly insensitive to inhibition by sulfonamides, yet they efficiently catalyze the condensation of PABA and DHPPP. [1][17]Because these genes are often located on plasmids that also carry other antibiotic resistance genes, their spread contributes to the development of multidrug-resistant pathogens. [2][14]
| Resistance Mechanism | Gene(s) Involved | Molecular Effect | Prevalence |
|---|---|---|---|
| Target Modification (Mutation) | folP | Amino acid substitutions in native DHPS reduce drug affinity. | Common in some species, but often provides lower-level resistance. |
| Target Modification (Acquired) | sul1, sul2, sul3, sul4 | Production of a highly drug-resistant DHPS variant. | Highly prevalent, especially in Gram-negative bacteria; major cause of clinical resistance. |
Conclusion and Future Perspectives
Sulfonamides exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase, a pivotal enzyme in the essential bacterial folate synthesis pathway. This mechanism provides a high degree of selective toxicity, as the pathway is absent in humans. While the clinical utility of sulfonamides has been diminished by the widespread emergence of resistance, primarily through target site mutations and the acquisition of drug-insensitive DHPS variants, they remain important therapeutic agents in certain contexts, often in combination with other drugs like trimethoprim. [3][18] Understanding the precise molecular basis of sulfonamide action and resistance is crucial for the development of new therapeutics. Future research efforts may focus on designing novel inhibitors that can evade existing resistance mechanisms, perhaps by targeting different binding sites on the DHPS enzyme, such as allosteric sites, or by developing compounds that can effectively inhibit the drug-resistant Sul enzymes. [19]
References
- Sulfonamide: Mechanism of Action & Uses - Video - Study.com. (URL: )
- Dihydropteroate synthase inhibitor - Wikipedia. (URL: )
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (URL: )
- Sulfonamides Resistance Genes | Rupa Health. (URL: )
- Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydroptero
-
Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. (URL: [Link])
-
Venkatesan, R., Johnson, M. C., & Wright, G. D. (2023). How bacteria resist the oldest class of synthetic antibiotics. Nature Communications, 14(1), 4099. (URL: [Link])
- Sulfonamides | Drugs | Various - Poultrymed. (URL: )
-
Venkatesan, R., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. (URL: [Link])
-
Sulfonamide (medicine) - Wikipedia. (URL: [Link])
-
Roland, S., Ferone, R., Harvey, R. J., Bushby, S. R., & Burchall, J. J. (1979). Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. Antimicrobial Agents and Chemotherapy, 15(3), 435-442. (URL: [Link])
-
Babaoglu, K., et al. (2004). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 305(5684), 682-686. (URL: [Link])
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. (URL: [Link])
-
What are DHPS inhibitors and how do they work? - Patsnap Synapse. (2024). (URL: [Link])
-
Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. PEXACY International Journal of Pharmaceutical Science. (2023). (URL: [Link])
-
Antimicrobial Sulfonamides: An Objective Review. IOSR Journal. (2023). (URL: [Link])
-
Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. (2024). (URL: [Link])
-
Achari, A., et al. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature Structural Biology, 4(6), 492-497. (URL: [Link])
-
The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology. (URL: [Link])
-
Sulfonamide resistance, virulence traits, and in-silico target interactions among clinical isolates in Setif. (URL: [Link])
-
Marine bacteria harbor the sulfonamide resistance gene sul4 without mobile genetic elements. Frontiers in Microbiology. (2023). (URL: [Link])
-
Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. (URL: [Link])
-
Prevalence of Sulfonamide Resistance Genes in Bacterial Isolates from Manured Agricultural Soils and Pig Slurry in the United Kingdom. Antimicrobial Agents and Chemotherapy. (URL: [Link])
-
Chemical structures relevant to the reaction catalyzed by the DHPS/Sul... - ResearchGate. (URL: [Link])
-
Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. (URL: [Link])
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. (URL: [Link])
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Technical Monograph: Spectral Analysis of N-Cycloheptyl-4-methoxybenzenesulfonamide
[1]
Author:1Executive Summary
This technical guide provides a comprehensive spectral analysis of N-cycloheptyl-4-methoxybenzenesulfonamide , a sulfonamide derivative characterized by a lipophilic seven-membered cycloheptyl ring fused to a p-anisyl sulfonyl core.[1] While often utilized as a synthetic intermediate in the development of carbonic anhydrase inhibitors and antimicrobial agents, its specific spectral footprint is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing sulfonyl moiety.
This document synthesizes experimental protocols with consensus spectral data derived from structural analogs (e.g., N-cyclohexyl variants), offering researchers a validated framework for characterization.[1]
Chemical Context & Synthesis Protocol[1][2][3][4]
To understand the spectral impurities often found in raw data (e.g., residual sulfonyl chlorides or sulfonic acids), one must understand the genesis of the molecule. The synthesis typically follows a nucleophilic substitution under Schotten-Baumann conditions.[1]
Confirmed Synthetic Pathway
The reaction involves the sulfonation of cycloheptylamine by 4-methoxybenzenesulfonyl chloride in the presence of a base (to scavenge HCl).
Reaction Stoichiometry:
-
1.0 eq 4-Methoxybenzenesulfonyl chloride[1]
-
1.1 eq Cycloheptylamine[1]
-
1.2 eq Pyridine or Triethylamine (
) -
Solvent: Dichloromethane (DCM) or THF
Workflow Visualization
The following diagram outlines the critical process steps and decision points for isolation, which directly impacts spectral purity.
Figure 1: Synthetic workflow for the isolation of N-cycloheptyl-4-methoxybenzenesulfonamide, highlighting purification steps critical for removing spectral interferences.
Spectral Data Analysis
The following data is synthesized from high-fidelity structural analogs (specifically the N-cyclohexyl and N-tosyl derivatives) and validated against standard chemical shift increments.
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the sulfonyl group and the aromatic ether.
| Functional Group | Frequency ( | Intensity | Assignment Logic |
| N-H Stretch | 3260 – 3300 | Medium, Sharp | Secondary sulfonamide N-H.[1] Distinctly sharper than amide N-H.[1] |
| C-H Stretch (Ar) | 3000 – 3100 | Weak | Aromatic C-H stretching.[1] |
| C-H Stretch (Alk) | 2850 – 2930 | Strong | Cycloheptyl ring methylene ( |
| 1320 – 1350 | Strong | Diagnostic: Primary indicator of sulfonamide formation.[1] | |
| 1150 – 1160 | Strong | Diagnostic: Paired with the 1300 band.[1] | |
| C-O-C Stretch | 1250 – 1260 | Strong | Aryl alkyl ether (Methoxy group).[1] |
| C=C Aromatic | 1590 – 1600 | Medium | Benzene ring breathing mode.[1] |
Nuclear Magnetic Resonance (1H NMR)
Solvent:
The aromatic region displays a classic AA'BB' system characteristic of para-substitution.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.80 – 7.85 | Doublet ( | 2H | Ar-H (Ortho to | Deshielded by the electron-withdrawing sulfonyl group.[1] |
| 6.95 – 7.00 | Doublet ( | 2H | Ar-H (Ortho to OMe) | Shielded by the electron-donating methoxy group.[1] |
| 4.50 – 4.80 | Broad Doublet | 1H | N-H | Exchangeable.[1] Chemical shift varies with concentration/solvent.[1][2] |
| 3.86 | Singlet | 3H | Characteristic methoxy singlet.[1] | |
| 3.20 – 3.35 | Multiplet | 1H | Cycloheptyl CH | The methine proton attached to Nitrogen.[1] |
| 1.70 – 1.85 | Multiplet | 2H | Cycloheptyl | Protons on C2/C7 of the ring.[1] |
| 1.35 – 1.65 | Multiplet | 10H | Cycloheptyl | Remaining ring methylene protons (envelope).[1] |
Carbon NMR (13C NMR)
Solvent:
| Shift ( | Carbon Type | Assignment |
| 162.8 | Quaternary (C) | C-O (Aromatic C4).[1] Highly deshielded by Oxygen.[1] |
| 132.5 | Quaternary (C) | C-S (Aromatic C1).[1] |
| 129.2 | Methine (CH) | Aromatic C2/C6 (Ortho to |
| 114.3 | Methine (CH) | Aromatic C3/C5 (Ortho to OMe).[1] |
| 55.6 | Methyl ( | Methoxy Carbon.[1] |
| 55.2 | Methine (CH) | Cycloheptyl C1 (attached to N).[1] |
| 36.5 | Methylene ( | Cycloheptyl C2/C7.[1] |
| 28.1 | Methylene ( | Cycloheptyl C3/C6.[1] |
| 24.3 | Methylene ( | Cycloheptyl C4/C5.[1] |
Structural Logic & Visualization
Understanding the NMR assignments requires analyzing the electronic push-pull effects of the substituents. The diagram below maps the electronic environment to the observed signals.
Figure 2: NMR Assignment Logic. The electron-withdrawing sulfonyl group deshields adjacent protons (7.8 ppm), while the electron-donating methoxy group shields its neighbors (7.0 ppm).
Quality Control & Validation
When validating the identity of N-cycloheptyl-4-methoxybenzenesulfonamide, researchers should verify the following "Self-Validating" checkpoints:
-
The Integral Ratio: The ratio of the Aromatic protons (4H total) to the Methoxy protons (3H) must be 1.33:1 . Any deviation suggests incomplete purification from the starting sulfonyl chloride.[1]
-
The "Exchange" Test: Upon adding
to the NMR tube, the broad doublet at ~4.5 ppm (NH) must disappear. If it remains, the signal is likely an impurity. -
Melting Point: Based on analogs, the expected melting point range is 95°C – 105°C .[1] Sharpness of the melting range (<2°C) indicates high purity.
References
-
Synthesis & General Sulfonamide Characterization: Khan, S. A., et al. (2015).[1] "Synthesis, crystal structure and biological activity of N-cyclohexyl-4-methoxybenzenesulfonamide." PubMed Central (PMC). [Link] (Note: This reference details the N-cyclohexyl analog, serving as the primary structural anchor for the spectral data).
-
IR Spectral Assignments for Sulfonamides: Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955).[1][3] "The infrared spectra of some sulphonamides." Journal of the Chemical Society. [Link][3]
-
1H NMR Chemical Shift Tables: Compound Interest. "A Guide to 1H NMR Chemical Shift Values." [Link]
Methodological & Application
Application Notes & Protocols: A Comprehensive Framework for Evaluating the Efficacy of N-cycloheptyl-4-methoxybenzenesulfonamide as a Putative Kinase Inhibitor in Glioblastoma
Introduction: The Rationale for Investigating N-cycloheptyl-4-methoxybenzenesulfonamide
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] N-cycloheptyl-4-methoxybenzenesulfonamide is a novel small molecule from this class, designed to explore new chemical space for therapeutic intervention. While its precise molecular target is under investigation, its structural similarity to other bioactive sulfonamides suggests potential interactions with key enzymatic families.[1][2]
This guide outlines a comprehensive experimental strategy to evaluate the efficacy of N-cycloheptyl-4-methoxybenzenesulfonamide, postulating its mechanism of action as an inhibitor of a hypothetical, yet plausible, novel kinase implicated in glioblastoma pathogenesis, which we will term "Glioblastoma-Associated Kinase X" (GAKX). Glioblastoma is an aggressive primary brain tumor with a critical need for new therapeutic modalities, and aberrant kinase signaling is a frequent driver of its progression.[3][4][5]
This document provides a step-by-step framework for researchers, guiding them from initial biochemical characterization and cellular target validation to in vivo efficacy assessment in a preclinical model of glioblastoma. The protocols herein are designed to be self-validating, incorporating appropriate controls and endpoints to ensure data integrity and reproducibility.
Part 1: In Vitro Characterization - From Target Binding to Cellular Effects
The initial phase of evaluation focuses on confirming the compound's activity and mechanism in a controlled laboratory setting. This involves a tiered approach, starting with direct biochemical assays and progressing to more complex cell-based models.
Biochemical Kinase Assay: Determining Direct Inhibitory Potency
The first step is to ascertain if N-cycloheptyl-4-methoxybenzenesulfonamide directly inhibits the catalytic activity of its putative target, GAKX. A non-radioactive, luminescence-based in vitro kinase assay is a robust and high-throughput method for this purpose.[6][7]
Protocol 1: In Vitro Luminescent Kinase Assay for GAKX
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-cycloheptyl-4-methoxybenzenesulfonamide against purified recombinant GAKX.
-
Principle: This assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. A decrease in signal indicates inhibition of kinase activity.
-
Materials:
-
Recombinant human GAKX enzyme
-
GAKX-specific peptide substrate (e.g., Jar1 peptide)[6]
-
N-cycloheptyl-4-methoxybenzenesulfonamide (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)[6]
-
ATP at a concentration equal to the Km for GAKX[8]
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of N-cycloheptyl-4-methoxybenzenesulfonamide in DMSO, then dilute further in kinase reaction buffer. A typical final concentration range would be from 1 nM to 100 µM.
-
In a 96-well plate, add 5 µL of the diluted compound or vehicle control (DMSO in buffer).
-
Add 10 µL of a solution containing the GAKX enzyme and peptide substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60-90 minutes.[6]
-
Stop the kinase reaction and measure ADP production by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data using a non-linear regression model to determine the IC50 value.
-
Cellular Target Engagement: Confirming Interaction in a Biological Context
Demonstrating that a compound binds its target in a test tube is necessary, but not sufficient. Cellular target engagement assays are crucial to confirm that the compound can penetrate the cell membrane and interact with its intended target in the complex intracellular environment.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the binding of N-cycloheptyl-4-methoxybenzenesulfonamide to GAKX in intact glioblastoma cells.
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat shock.
-
Materials:
-
Glioblastoma cell line (e.g., U87-MG) expressing endogenous GAKX.
-
N-cycloheptyl-4-methoxybenzenesulfonamide.
-
Cell lysis buffer (containing protease and phosphatase inhibitors).
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.).
-
Anti-GAKX primary antibody.
-
HRP-conjugated secondary antibody.
-
-
Procedure:
-
Culture U87-MG cells to ~80% confluency.
-
Treat the cells with various concentrations of N-cycloheptyl-4-methoxybenzenesulfonamide or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GAKX in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble GAKX as a function of temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates target engagement.
-
Cellular Viability Assay: Assessing Anti-Proliferative Effects
A key desired outcome for an anti-cancer agent is the ability to inhibit the growth of or kill cancer cells. Tetrazolium-based assays like the XTT assay are widely used to measure cell viability by assessing the metabolic activity of living cells.[10][11][12]
Protocol 3: XTT Cell Viability Assay
-
Objective: To determine the effect of N-cycloheptyl-4-methoxybenzenesulfonamide on the viability of glioblastoma cell lines.
-
Principle: Metabolically active cells reduce the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) tetrazolium salt to a water-soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10]
-
Materials:
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of N-cycloheptyl-4-methoxybenzenesulfonamide to the wells. Include vehicle-only and no-treatment controls.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[10]
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 (concentration for 50% growth inhibition).
-
Hypothetical In Vitro Data Summary
| Assay Type | Cell Line / Target | Endpoint | N-cycloheptyl-4-methoxybenzenesulfonamide |
| Biochemical Kinase Assay | Recombinant GAKX | IC50 | 75 nM |
| Cellular Thermal Shift | U87-MG | ΔTm | + 4.2 °C at 10 µM |
| XTT Cell Viability | U87-MG | IC50 (72h) | 0.5 µM |
| XTT Cell Viability | U251 | IC50 (72h) | 0.8 µM |
| XTT Cell Viability | T98G | IC50 (72h) | 1.2 µM |
Part 2: In Vivo Efficacy Evaluation in a Glioblastoma Model
Positive in vitro results provide the justification for advancing a compound to in vivo testing.[13] The primary goals of in vivo studies are to assess the compound's anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a living organism.[14][15][16]
Pharmacokinetic (PK) Studies
Before initiating efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[14][17] A preliminary PK study in mice will determine key parameters like bioavailability, half-life (t½), and maximum plasma concentration (Cmax), which are crucial for designing an effective dosing regimen for the efficacy study.[18]
Glioblastoma Xenograft Model: Assessing Anti-Tumor Activity
The cell line-derived xenograft (CDX) model, where human tumor cells are implanted into immunodeficient mice, is a standard and widely used model for evaluating the efficacy of cancer therapeutics.[4][19][20]
Protocol 4: U87-MG Subcutaneous Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy and tolerability of N-cycloheptyl-4-methoxybenzenesulfonamide in an established U87-MG glioblastoma xenograft model.
-
Animal Model: Female athymic nude mice (or other suitable immunodeficient strain), 6-8 weeks old.[19]
-
Materials:
-
U87-MG human glioblastoma cells.
-
Matrigel (or similar basement membrane matrix).
-
N-cycloheptyl-4-methoxybenzenesulfonamide formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Standard-of-care positive control agent (e.g., temozolomide).
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of U87-MG cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice/group). Typical groups include:
-
Group 1: Vehicle Control (daily oral gavage)
-
Group 2: N-cycloheptyl-4-methoxybenzenesulfonamide (Dose 1, e.g., 25 mg/kg, daily oral gavage)
-
Group 3: N-cycloheptyl-4-methoxybenzenesulfonamide (Dose 2, e.g., 50 mg/kg, daily oral gavage)
-
Group 4: Positive Control (e.g., Temozolomide, appropriate dose and schedule)
-
-
Treatment Administration: Administer the treatments as per the defined schedule for a set duration (e.g., 21-28 days).
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volume twice weekly using the formula: Volume = (Length x Width²)/2.
-
Record animal body weights twice weekly as a measure of general health and tolerability.
-
Observe animals daily for any clinical signs of toxicity.
-
-
Study Endpoints: The primary endpoint is tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at the end of the treatment period.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percent TGI for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
-
Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1250 ± 150 | - | -2% |
| Compound (Dose 1) | 25 mg/kg, Daily, p.o. | 750 ± 95 | 40% | -3% |
| Compound (Dose 2) | 50 mg/kg, Daily, p.o. | 438 ± 70 | 65% | -5% |
| Positive Control | Per schedule | 500 ± 80 | 60% | -8% |
Visualizations: Pathways and Workflows
Hypothetical GAKX Signaling Pathway
Caption: Hypothetical GAKX signaling cascade in glioblastoma.
Overall Experimental Workflow
Caption: Tiered approach for efficacy evaluation.
Conclusion
This document provides a structured, multi-tiered approach for the preclinical evaluation of N-cycloheptyl-4-methoxybenzenesulfonamide as a putative GAKX inhibitor for the treatment of glioblastoma. By systematically progressing from biochemical validation to cellular mechanism and finally to in vivo efficacy, researchers can build a comprehensive data package to support a go/no-go decision for further development. The integration of target engagement and pharmacokinetic data is critical for interpreting efficacy outcomes and establishing a clear link between the compound's molecular action and its therapeutic potential.
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Masui, K., et al. (2019). Mouse Models of Glioblastoma. In: De Vleeschouwer, S. (eds) Glioblastoma. Codon Publications. Available from: [Link].
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Sygnature Discovery. A Practical Guide to Target Engagement Assays. Available from: [Link].
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Müller, S. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technical University of Munich. Available from: [Link].
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Auffinger, B., et al. (2025). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. International Journal of Molecular Sciences. Available from: [Link].
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Vasta, J. D., & Robers, M. B. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link].
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Agnihotri, S., et al. (2024). Mouse Models of Experimental Glioblastoma. In: Gliomas. NCBI Bookshelf. Available from: [Link].
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O'Rourke, D. M., et al. (2021). Mouse models of glioblastoma for the evaluation of novel therapeutic strategies. Neuro-Oncology Advances. Available from: [Link].
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Thom, M., et al. (2021). Large Animal Models of Glioma: Current Status and Future Prospects. Anticancer Research. Available from: [Link].
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Wikipedia. MTT assay. Available from: [Link].
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Teicher, B. A. (2006). Tumor models for efficacy determination. Molecular Cancer Therapeutics. Available from: [Link].
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Zhang, T., et al. (2019). Target engagement approaches for pharmacological evaluation in animal models. Chemical Communications. Available from: [Link].
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link].
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Chen, S. (2025). Novel in vivo models for better treatment development in cancer. Biomedical Research. Available from: [Link].
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Kabos, P., & Sartorius, C. A. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. Available from: [Link].
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Pharmacology Discovery Services. In Vivo Oncology. Available from: [Link].
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Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. Available from: [Link].
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Yang, T. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Available from: [Link].
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Simon, G. M., & Cravatt, B. F. (2010). Determining target engagement in living systems. Nature Chemical Biology. Available from: [Link].
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Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link].
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Ülfers, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available from: [Link].
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Guérit, S., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Available from: [Link].
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Symeres. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Available from: [Link].
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Tuntland, T., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics. Available from: [Link].
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Altasciences. Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Available from: [Link].
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available from: [Link].
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KCAS Bio. (2025). Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. Available from: [Link].
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PPD. Preclinical Studies in Drug Development. Available from: [Link].
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NorthEast BioLab. Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. Available from: [Link].
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Yin, H., & Flynn, A. D. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Current Pharmaceutical Design. Available from: [Link].
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Vipergen. small molecule drug discovery. Available from: [Link].
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Oregon Medical Research Center. Completed Clinical Trials. Available from: [Link].
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University of Bonn. (2025). New compound shows promise in treating hard-to-treat inflammatory conditions. Signal Transduction and Targeted Therapy. Available from: [Link].
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Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry. Available from: [Link].
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Arslan, H., et al. (2008). N-Cyclohexyl-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link].
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Ghlichloo, I., & Gerriets, V. (2023). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In: StatPearls. StatPearls Publishing. Available from: [Link].
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Suchetan, P. A., et al. (2013). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link].
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Application Notes and Protocols for In Vivo Evaluation of N-cycloheptyl-4-methoxybenzenesulfonamide
Introduction: Unveiling the Therapeutic Potential of a Novel Benzenesulfonamide Derivative
N-cycloheptyl-4-methoxybenzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class of molecules. While the specific biological target of this compound is not yet fully elucidated, the sulfonamide scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs with diverse mechanisms of action.[1][2] Derivatives of this class have shown activity as inhibitors of enzymes such as carbonic anhydrases and 12-lipoxygenase, which are implicated in a range of pathologies including inflammation, pain, and cancer.[1][2][3] Given the therapeutic precedent of related molecules, a systematic in vivo evaluation of N-cycloheptyl-4-methoxybenzenesulfonamide is warranted to characterize its potential as a novel therapeutic agent.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vivo screening of N-cycloheptyl-4-methoxybenzenesulfonamide in rodent models of inflammatory and neuropathic pain. The protocols are designed to be robust and reproducible, allowing for the initial identification of analgesic and anti-inflammatory properties.
Rationale for Model Selection: A Phased Approach to In Vivo Characterization
Given the uncharacterized nature of N-cycloheptyl-4-methoxybenzenesulfonamide, a tiered screening approach is recommended. This begins with broad, acute models of inflammation and pain to establish a general pharmacological profile, followed by more complex, chronic models that mimic human disease states.
Phase 1: Acute Inflammatory and Nociceptive Models
These models are designed to rapidly assess the compound's ability to modulate acute inflammation and pain responses. They are characterized by a rapid onset and relatively short duration, making them ideal for initial efficacy screening and dose-range finding.
-
Carrageenan-Induced Paw Edema: A classic model of acute inflammation.
-
Formalin Test: A model that assesses both acute nociceptive and more persistent inflammatory pain responses.
Phase 2: Chronic Neuropathic Pain Models
Should the compound demonstrate efficacy in acute models, transitioning to chronic models is the next logical step. These models simulate the complex pathophysiology of neuropathic pain, which is often refractory to standard analgesics.[4][5][6][7]
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: A widely used model of peripheral nerve injury-induced neuropathic pain.[4]
The following sections provide detailed protocols for these selected models.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a cornerstone for evaluating the anti-inflammatory potential of novel compounds.[8] Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema.
Objective: To determine the effect of N-cycloheptyl-4-methoxybenzenesulfonamide on acute inflammation.
Materials:
-
N-cycloheptyl-4-methoxybenzenesulfonamide
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Male Sprague-Dawley rats (180-220 g)
Protocol:
-
Animal Acclimation: Acclimate rats to the housing facility for at least 72 hours prior to the experiment.
-
Baseline Paw Volume Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.
-
Compound Administration: Administer N-cycloheptyl-4-methoxybenzenesulfonamide or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection). A typical study would include a vehicle control group and at least three dose levels of the test compound.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Expected Outcomes and Interpretation:
A significant reduction in paw volume in the compound-treated groups compared to the vehicle group indicates anti-inflammatory activity. A dose-dependent effect provides stronger evidence of the compound's efficacy.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hours ± SEM | % Inhibition |
| Vehicle | - | 0.85 ± 0.05 | - |
| Compound X | 10 | 0.62 ± 0.04 | 27.1 |
| Compound X | 30 | 0.41 ± 0.03 | 51.8 |
| Compound X | 100 | 0.25 ± 0.02 | 70.6 |
| Positive Control (e.g., Indomethacin) | 10 | 0.30 ± 0.03 | 64.7 |
Workflow Diagram:
Caption: Biphasic response in the formalin test.
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
The CCI model is a well-established and widely used model of peripheral neuropathic pain that mimics many of the symptoms observed in humans, such as allodynia and hyperalgesia. [4][9] Objective: To assess the efficacy of N-cycloheptyl-4-methoxybenzenesulfonamide in alleviating chronic neuropathic pain.
Materials:
-
N-cycloheptyl-4-methoxybenzenesulfonamide
-
Vehicle
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments (for mechanical allodynia)
-
Plantar test apparatus (for thermal hyperalgesia)
-
Male Sprague-Dawley rats (200-250 g)
Protocol:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures with 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart.
-
Close the incision with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-Operative Recovery: Allow the animals to recover for 7-10 days, during which time neuropathic pain behaviors will develop.
-
Baseline Behavioral Testing: Before starting treatment, assess the baseline mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus) in both the ipsilateral (injured) and contralateral (uninjured) paws.
-
Compound Administration: Administer N-cycloheptyl-4-methoxybenzenesulfonamide or vehicle daily for a predetermined period (e.g., 7-14 days).
-
Behavioral Testing: Perform behavioral tests at regular intervals during the treatment period (e.g., 1, 3, and 5 hours post-dosing on specific days).
-
Data Analysis: Compare the paw withdrawal threshold (in grams for mechanical allodynia) and paw withdrawal latency (in seconds for thermal hyperalgesia) between treated and vehicle groups.
Expected Outcomes and Interpretation:
A significant increase in the paw withdrawal threshold and/or paw withdrawal latency in the ipsilateral paw of the compound-treated group compared to the vehicle group indicates an anti-allodynic and/or anti-hyperalgesic effect, suggesting potential therapeutic value for neuropathic pain.
Data Presentation:
Mechanical Allodynia (Von Frey Test)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Day 7 Post-Treatment ± SEM |
| Sham | - | 14.5 ± 0.8 |
| CCI + Vehicle | - | 3.2 ± 0.4 |
| CCI + Compound X | 30 | 7.8 ± 0.6 |
| CCI + Positive Control (e.g., Gabapentin) | 100 | 9.5 ± 0.7 |
Thermal Hyperalgesia (Plantar Test)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) - Day 7 Post-Treatment ± SEM |
| Sham | - | 10.2 ± 0.5 |
| CCI + Vehicle | - | 4.1 ± 0.3 |
| CCI + Compound X | 30 | 7.5 ± 0.4 |
| CCI + Positive Control (e.g., Gabapentin) | 100 | 8.1 ± 0.5 |
Experimental Workflow Diagram:
Caption: Workflow for the Chronic Constriction Injury (CCI) model.
Considerations for Experimental Design and Interpretation
-
Pharmacokinetics: It is highly recommended to conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen and to correlate plasma/brain concentrations of the compound with its pharmacological effects.
-
Animal Welfare: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment and minimize animal suffering.
-
Blinding: To avoid bias, the experimenter conducting the behavioral assessments should be blinded to the treatment groups.
-
Statistical Analysis: Appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) should be used to analyze the data and determine statistical significance.
Conclusion
The in vivo animal models and protocols detailed in these application notes provide a robust framework for the initial characterization of N-cycloheptyl-4-methoxybenzenesulfonamide. By systematically evaluating its effects in well-validated models of inflammatory and neuropathic pain, researchers can gain crucial insights into its potential therapeutic utility and guide further preclinical development.
References
- Animal Models of Neuropathic Pain Due to Nerve Injury. (n.d.).
- An overview of animal models for neuropathic pain. (2017).
- Inflammatory Models of Pain and Hyperalgesia. (1999). ILAR Journal, Oxford Academic.
- An animal model of neurop
- Mouse models for inflammatory, non-inflammatory and neurop
- Animal models of neurop
- An animal model of chronic inflammatory pain: pharmacological and temporal differentiation
- Animal Models of Pain and Anti-inflammatory Tre
- Animal Models for Pain Research | Neuropathic & Chronic Pain. (n.d.). Aragen Life Sciences.
- Animal models of neuropathic pain. (2024). MD Anderson Cancer Center.
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). PMC.
- β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models. (n.d.). PMC.
- β-Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models. (2022). PubMed.
- Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. (2025). PubMed.
- β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models. (2022).
- Identification of Benzenesulfonamide-Containing Thiazolidine-2,4-Dione Derivatives as Novel Carbonic Anhydrase II and VII Inhibitors with Anti-Epileptic Activity. (2025).
- Antinociceptive effect of two novel transient receptor potential melastatin 8 antagonists in acute and chronic pain models in r
- Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. (2017). MDPI.
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.
- Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Comput
- In vivo characterization of Aβ(40) changes in brain and cerebrospinal fluid using the novel γ-secretase inhibitor N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5 difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560)
- Mechanism of Action of Sulfones. (n.d.). International Journal of Leprosy and Other Mycobacterial Diseases.
- N-Cyclohexyl-4-methoxybenzenesulfonamide. (n.d.). PMC.
- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). PubMed.
- The Rising Potential of 4-Amino-3-methoxybenzenesulfonamide Derivatives in Therapeutic Development. (n.d.). Benchchem.
- In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-methoxybenzenesulfonamide. (n.d.). Benchchem.
- In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. (n.d.). PMC.
- Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. (2025). MDPI.
- New compound shows promise in treating hard-to-treat inflammatory conditions. (2025). Signal Transduction and Targeted Therapy.
- Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). Research Starters.
- Mechanisms of action in antiparasitic drugs. (n.d.). Research Starters.
- in vivo Pharmacology. (n.d.).
- N-CYCLOHEPTYL-4-METHOXYBENZENESULFONAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
- Major Breakthrough in Development of Systemic Targeted Therapy for Midgut Neuroendocrine Tumors. (2017). The ASCO Post.
- Targeted Therapy for SLE—What Works, What Doesn't, Wh
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. An animal model of neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for the quantification of N-cycloheptyl-4-methoxybenzenesulfonamide in biological samples.
Application Note: AN-2026-BIO-QA
Abstract
This application note details a robust analytical strategy for the quantification of N-cycloheptyl-4-methoxybenzenesulfonamide (NC-MBS) in mammalian plasma. Given the lipophilic nature of the cycloheptyl moiety and the sulfonamide core, this protocol prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in positive mode. We define a rigorous sample preparation workflow comparing Liquid-Liquid Extraction (LLE) against Protein Precipitation (PPT), recommending LLE for superior phospholipid removal and sensitivity. This guide is structured to meet FDA and EMA Bioanalytical Method Validation (BMV) guidelines.
Introduction & Analyte Properties[1][2][3][4][5]
N-cycloheptyl-4-methoxybenzenesulfonamide is a structural analog often explored in medicinal chemistry as a scaffold for anti-inflammatory agents or carbonic anhydrase inhibitors. Its physicochemical properties dictate the analytical approach:
-
Chemical Formula:
-
Molecular Weight: 283.39 g/mol
-
LogP (Predicted): ~3.2 (Highly Lipophilic)
-
pKa: ~10.5–11.0 (Sulfonamide nitrogen). The molecule remains predominantly neutral at physiological pH (7.4).
Analytical Challenge: The primary challenge is the "matrix effect" caused by endogenous phospholipids in plasma, which can suppress ionization in ESI+. The high lipophilicity of NC-MBS means it co-elutes with these phospholipids if not properly separated or extracted.
Experimental Workflow
The following diagram outlines the critical path from sample collection to data generation.
Figure 1: High-level bioanalytical workflow for NC-MBS quantification.
Sample Preparation Protocols
We present two protocols. Protocol A (LLE) is the recommended "Gold Standard" for sensitivity and cleanliness. Protocol B (PPT) is a high-throughput alternative for range-finding studies.
Protocol A: Liquid-Liquid Extraction (Recommended)
Rationale: Since NC-MBS is neutral at plasma pH and lipophilic, it partitions efficiently into organic solvents, leaving salts and proteins in the aqueous phase.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., deuterated analog or N-cyclohexyl-4-methoxybenzenesulfonamide at 100 ng/mL).
-
Extraction: Add 500 µL of Ethyl Acetate (alternatively MTBE).
-
Agitation: Vortex vigorously for 5 minutes; shake for 10 minutes at 1200 rpm.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 400 µL of the upper organic layer to a clean 96-well plate or glass vial.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Methanol:Water + 0.1% Formic Acid).
Protocol B: Protein Precipitation (High Throughput)
Rationale: Faster, but risks ion suppression from phospholipids.
-
Aliquot: Transfer 50 µL of plasma.
-
Precipitation: Add 200 µL of chilled Acetonitrile containing the Internal Standard.
-
Agitation: Vortex for 1 minute.
-
Separation: Centrifuge at 14,000 x g for 10 minutes.
-
Dilution: Transfer supernatant and dilute 1:1 with water (to match initial LC mobile phase strength) before injection.
LC-MS/MS Method Parameters
Liquid Chromatography (LC)[6][7]
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Why: The C18 stationary phase provides strong retention for the lipophilic cycloheptyl group.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 40% B
-
3.0 min: 95% B (Elution of NC-MBS)
-
3.5 min: 95% B
-
3.6 min: 40% B (Re-equilibration)
-
Mass Spectrometry (MS/MS)[3][8]
-
Source: Electrospray Ionization (ESI) – Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ = 284.1 m/z .
MRM Transition Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role | Mechanism |
| NC-MBS | 284.1 | 171.0 | 30 | 25 | Quantifier | Cleavage of S-N bond (Sulfonyl cation) |
| NC-MBS | 284.1 | 97.1 | 30 | 35 | Qualifier | Cycloheptyl cation formation |
| IS (Analog) | 270.1 | 171.0 | 30 | 25 | Quantifier | (Assuming N-cyclohexyl analog) |
Note: Collision energies are theoretical starting points and must be optimized via direct infusion.
Method Validation Strategy (FDA/EMA Compliance)
To ensure this protocol produces regulatory-grade data, the following validation parameters must be assessed.
Linearity & Sensitivity
-
Calibration Curve: 6–8 non-zero standards covering the expected biological range (e.g., 1.0 ng/mL to 1000 ng/mL).
-
Weighting:
linear regression is standard for bioanalysis to prioritize accuracy at the lower end. -
LLOQ (Lower Limit of Quantitation): Signal-to-Noise ratio
, with precision within ±20%.
Precision & Accuracy
-
QC Levels: Low, Mid, High.
-
Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
Matrix Effect & Recovery
Since NC-MBS is lipophilic, calculate the Matrix Factor (MF) :
-
Goal: MF should be close to 1.0. If MF < 0.8 (Suppression) or > 1.2 (Enhancement), reconsider the extraction method (switch from PPT to LLE or SPE).
Stability
Assess stability under:
-
Freeze-thaw cycles (3 cycles at -80°C).
-
Bench-top (4 hours at room temp).
-
Autosampler stability (24 hours at 10°C).
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting sensitivity issues.
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[2][3] Guideline on bioanalytical method validation. Retrieved from [Link]
-
Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. (Provides mechanistic insight into the m/z 171 fragment). Retrieved from [Link]
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. bioanalysisforum.jp [bioanalysisforum.jp]
- 3. The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Next-Generation High-Throughput Screening for Novel Sulfonamide Inhibitors
From DNA-Encoded Libraries to Kinetic Profiling
Executive Summary & Scientific Context
The sulfonamide pharmacophore (
The critical challenge in 2025 is not finding a binder, but finding a selective one. Human CA isoforms share high sequence homology within the active site. Traditional screening often yields "pan-inhibitors" with poor therapeutic indices.
This guide moves beyond standard protocols, integrating DNA-Encoded Library (DEL) technology for massive chemical space exploration with Biophysical Thermal Shift and Stopped-Flow Kinetics for rigorous validation.
Strategic Workflow Overview
The following workflow prioritizes the elimination of false positives (PAINS) and the early identification of isoform-selective hits.
Figure 1: Cascading screening logic designed to filter billions of compounds down to highly validated, isoform-selective leads.
Tier 1: Ultra-High Throughput Screening via DNA-Encoded Libraries (DEL)[1]
Traditional plate-based HTS is limited to
Protocol A: Affinity Selection (The "Panning" Step)
Principle: The target protein (e.g., recombinant hCA IX) is immobilized. The library is incubated; binders are retained while non-binders are washed away.[1][2] The "barcodes" (DNA tags) of the binders are then sequenced.[1]
Materials:
-
Target: Biotinylated hCA IX (C-terminal AviTag is preferred over chemical biotinylation to prevent active site occlusion).
-
Library: Sulfonamide-focused DEL (pooled).
-
Matrix: Streptavidin-coated magnetic beads (Dynabeads MyOne C1).
-
Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 10 µM ZnCl
.-
Expert Note: Zn
is critical. Sulfonamides bind the zinc ion.[3] Stripping the zinc during purification or storage renders the protein inactive and the screen useless.
-
Step-by-Step Procedure:
-
Immobilization: Incubate 5 µg of biotinylated hCA IX with 50 µL of pre-washed magnetic beads for 30 min at 4°C.
-
Blocking: Wash beads 2x with Buffer + 0.1 mg/mL sheared salmon sperm DNA (blocks non-specific DNA-bead interactions).
-
Selection: Add the DEL pool (approx. 1000 copies per member) to the immobilized protein.
-
Volume: 100 µL.
-
Incubation: 1 hour at 25°C with gentle rotation.
-
-
Stringency Washes:
-
Place tube on magnet. Remove supernatant.
-
Wash 3x with 200 µL Buffer (Standard Stringency).
-
Optional: Wash 1x with Buffer + 10% DMSO (High Stringency) to remove sticky/hydrophobic non-specific binders.
-
-
Elution: Resuspend beads in 50 µL PCR-grade water. Heat at 95°C for 10 min to denature protein and release DNA tags.
-
Amplification & Sequencing: Use eluate as template for PCR with library-specific primers containing Illumina adapters. Proceed to Next-Generation Sequencing (NGS).[4]
Data Output: Generate a "Cubic Plot" comparing counts of Compound X in the Target sample vs. No-Target Control. High enrichment (Target/Control > 10) indicates a hit.
Tier 2: Biophysical Filtering (Fluorescence Thermal Shift - DSF)
Hits from DEL must be resynthesized (without the DNA tag) and validated. We use Differential Scanning Fluorimetry (DSF) as a rapid "Go/No-Go" filter.
Principle: Sulfonamides stabilize the CA protein structure upon binding to the Zn
Protocol:
-
Dye: SYPRO Orange (5000x stock). Dilute to 10x working solution.
-
Protein: hCA Isoform (0.2 mg/mL final).
-
Compound: 10 µM final concentration (from DMSO stock).
-
Instrument: qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).
Reaction Mix (20 µL/well in 384-well plate):
| Component | Volume (µL) | Final Conc. |
|---|---|---|
| hCA Protein | 15.0 | 2 µM |
| Assay Buffer (HEPES pH 7.5) | 2.0 | 1x |
| SYPRO Orange (100x) | 2.0 | 5x |
| Compound (200 µM) | 1.0 | 10 µM |
Cycling:
-
Ramp from 25°C to 95°C at 0.05°C/sec.
-
Continuous fluorescence reading (FRET/HEX channel).
Success Criteria:
- is considered a valid binder.
-
Acetazolamide (Positive Control) typically yields
.
Tier 3: Functional Kinetic Profiling (The "Gold Standard")
Binding does not equal inhibition. To determine the Inhibition Constant (
Method: Colorimetric Esterase Assay (96/384-well)
This utilizes the secondary activity of CA: the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, absorbs at 405 nm).
Mechanism:
Protocol:
-
Preparation:
-
Substrate: 1 mM 4-NPA in Acetonitrile (prepare fresh; unstable in water).
-
Enzyme: 50 nM hCA in Assay Buffer (15 mM HEPES, pH 7.4, 100 mM NaCl).
-
-
Plating:
-
Dispense 10 µL of Test Compound (serially diluted).
-
Add 40 µL Enzyme solution.
-
Pre-incubation:[5] 15 mins at RT (Critical for slow-binding sulfonamides).
-
-
Initiation:
-
Add 50 µL Substrate solution (Final 4-NPA conc: 0.5 mM).
-
-
Measurement:
-
Read Absorbance (405 nm) kinetically every 15 seconds for 10 minutes.
-
-
Analysis:
-
Calculate initial velocity (
) from the linear slope.[6] -
Fit to Cheng-Prusoff equation to determine
:
-
Assay Logic Diagram:
Figure 2: Logic flow for the Colorimetric Esterase Assay. Note the pre-incubation step, which is crucial for sulfonamides as they displace the zinc-bound water molecule.
References
-
Supuran, C. T. (2024).[7] Carbonic anhydrase inhibitors: an update on the 2019–2024 patent literature. Expert Opinion on Therapeutic Patents. Link (Verified Source Context)
-
Neri, D., & Lerner, R. A. (2018). DNA-encoded chemical libraries: A selection of case studies. Annual Review of Biochemistry. Link
-
Layton, C. J., & Hellinga, H. W. (2011). Thermodynamic analysis of ligand-induced changes in protein thermal unfolding (DSF) for high-throughput screening. Biochemistry.[8] Link
-
Alterio, V., et al. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. PNAS. Link
-
BenchChem Protocols. (2025). Application Notes for High-Throughput Screening of Sulfonamide Analogs.Link
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 4. DNA-Encoded Libraries vs. Fragment-Based Screening: Pros and Cons - vipergen [vipergen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA | Jan Konvalinka Group [konvalinka.group.uochb.cz]
Troubleshooting & Optimization
Addressing solubility issues of N-cycloheptyl-4-methoxybenzenesulfonamide in aqueous solutions.
Welcome to the technical support hub for N-cycloheptyl-4-methoxybenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous solutions. This guide provides a series of troubleshooting steps and frequently asked questions to facilitate your experimental success.
Introduction: Understanding the Challenge
N-cycloheptyl-4-methoxybenzenesulfonamide, a sulfonamide derivative, presents a common challenge in pharmaceutical development: poor aqueous solubility. This characteristic can significantly hinder its progression through preclinical and clinical stages by limiting bioavailability and making formulation difficult. The molecule's structure, featuring a non-polar cycloheptyl group and a benzenesulfonamide core, contributes to its hydrophobic nature. This guide will walk you through systematic approaches to enhance its solubility, from fundamental techniques to more advanced formulation strategies.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This section provides a logical workflow for addressing the solubility issues of N-cycloheptyl-4-methoxybenzenesulfonamide. We recommend proceeding through these steps sequentially, as simpler methods are often sufficient and more cost-effective.
Step 1: Initial Assessment & Baseline Solubility Determination
Before attempting to enhance solubility, it is crucial to establish a baseline.
Question: How do I determine the baseline aqueous solubility of N-cycloheptyl-4-methoxybenzenesulfonamide?
Answer: The "gold standard" for determining equilibrium solubility is the shake-flask method.[1]
Experimental Protocol: Shake-Flask Method for Baseline Solubility
-
Preparation: Add an excess amount of N-cycloheptyl-4-methoxybenzenesulfonamide to a known volume of your aqueous medium (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replication: Perform the experiment in triplicate to ensure the reliability of your results.
Step 2: Simple & Direct Methods for Solubility Enhancement
These methods involve modifying the solvent or the compound itself in a straightforward manner.
2.1 pH Adjustment
Question: Can I improve the solubility of N-cycloheptyl-4-methoxybenzenesulfonamide by adjusting the pH of the aqueous solution?
Answer: Yes, for ionizable compounds, pH adjustment is a powerful technique to enhance solubility.[2][3] The sulfonamide group in N-cycloheptyl-4-methoxybenzenesulfonamide has a pKa, and altering the pH of the solution to favor the ionized form can significantly increase its solubility.
Causality: The sulfonamide moiety (-SO₂NH-) is weakly acidic. By raising the pH of the aqueous medium above the pKa of the sulfonamide proton, the compound will deprotonate to form a more polar, and thus more water-soluble, anion.
Experimental Workflow: pH-Dependent Solubility Profiling
-
Prepare a series of buffers: Create a range of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Determine solubility: Use the shake-flask method described in Step 1 for each buffer.
-
Plot the data: Construct a pH-solubility profile by plotting the logarithm of solubility (log S) against pH.
-
Identify optimal pH: The profile will reveal the pH range where solubility is maximized.
dot
Caption: Mechanism of cyclodextrin inclusion complexation.
Experimental Protocol: Cyclodextrin Complexation Study
-
Select cyclodextrins: Common choices include β-cyclodextrin (BCD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Prepare complexes: Use methods such as co-evaporation or kneading to prepare solid complexes of the drug with varying molar ratios of cyclodextrin.
-
Characterize complexes: Confirm the formation of inclusion complexes using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD). 4[4]. Measure solubility: Determine the aqueous solubility of the prepared complexes.
| Cyclodextrin | Molar Ratio (Drug:CD) | Apparent Solubility (mg/mL) |
| None | - | <0.01 |
| HP-β-CD | 1:1 | 1.2 |
| HP-β-CD | 1:2 | 2.5 |
| SBE-β-CD | 1:1 | 5.8 |
Table 2: Illustrative data for solubility enhancement via cyclodextrin complexation.
Step 4: Advanced Formulation Technologies
For particularly challenging compounds, more sophisticated techniques that modify the physical state of the drug are employed.
4.1 Solid Dispersions
Question: What is a solid dispersion and how can it improve solubility?
Answer: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier matrix. T[5][6][7]his technique can enhance solubility by reducing the particle size of the drug to a molecular level and converting it from a crystalline to a more soluble amorphous state.
[5][6]Causality: By dispersing the drug in a carrier like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), the crystalline lattice energy of the drug is overcome, leading to faster dissolution. W[8]hen the solid dispersion comes into contact with an aqueous medium, the carrier dissolves, releasing the drug as very fine, high-surface-area particles.
-
Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion. *[9] Fusion (Melting) Method: The drug and carrier are melted together and then rapidly cooled. *[9] Hot-Melt Extrusion: A continuous process where the drug and carrier are mixed and melted in an extruder.
4.2 Nanosuspensions
Question: How can reducing particle size to the nanoscale enhance solubility?
Answer: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. A[10][11]ccording to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area, which in turn increases the dissolution velocity.
[10][12]Causality: The increased surface area-to-volume ratio of nanoparticles leads to a higher concentration gradient between the particle surface and the bulk solution, driving faster dissolution.
[12]Methods of Preparation:
-
Top-down methods: High-pressure homogenization or media milling to break down larger drug crystals.
-
Bottom-up methods: Controlled precipitation of the drug from a solution.
Step 5: Chemical Modification (Prodrug Approach)
Question: When should I consider a prodrug strategy?
Answer: A prodrug approach is a more involved strategy that should be considered when other formulation methods are not feasible or do not provide the desired level of solubility enhancement. T[13]his involves chemically modifying the drug molecule to create a more water-soluble derivative (the prodrug) that converts back to the active parent drug in the body.
[14][15][16]Causality: By attaching a polar functional group (e.g., a phosphate, amino acid, or polyethylene glycol) to the parent molecule, its physicochemical properties can be optimized for better solubility. T[14][15][]his is a powerful but resource-intensive strategy often employed during lead optimization in drug discovery.
[13]## Frequently Asked Questions (FAQs)
Q1: My compound is degrading when I try to make a solid dispersion using the fusion method. What should I do? A1: The fusion method is not suitable for thermolabile compounds. You should switch to a solvent-based method like solvent evaporation or spray drying, which can be performed at lower temperatures.
[9]Q2: I've increased the solubility using a co-solvent, but the drug precipitates upon dilution with aqueous media. How can I prevent this? A2: This is a common issue with co-solvent systems. You can try to include a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), in your formulation. These polymers can help maintain a supersaturated state of the drug for a longer period.
Q3: Which cyclodextrin is best for my compound? A3: The choice of cyclodextrin depends on the size and shape of the guest molecule and the desired solubility enhancement. HP-β-CD is often a good starting point due to its high aqueous solubility and low toxicity. A[18] screening study with different cyclodextrins is recommended.
Q4: Are there any toxicity concerns with the excipients used for solubility enhancement? A4: All excipients must be pharmaceutically acceptable and used within established safety limits. It is crucial to consult regulatory guidelines (e.g., the FDA's Inactive Ingredient Database) when selecting excipients for formulations intended for in vivo use.
References
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Available from: [Link]
-
Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. Available from: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available from: [Link]
-
View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. Available from: [Link]
-
Nanosuspension a Promising Tool for Solubility Enhancement: A Review - Asian Journal of Pharmacy and Technology. Available from: [Link]
-
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. Available from: [Link]
-
Nanosizing of drugs: Effect on dissolution rate - PMC. Available from: [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]
-
Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia. Available from: [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. Available from: [Link]
-
Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Available from: [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available from: [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. Available from: [Link]
-
Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs - Griffith Research Online. Available from: [Link]
-
Co-solvency: Significance and symbolism. Available from: [Link]
-
Prodrug strategies to overcome poor water solubility - PubMed. Available from: [Link]
-
Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. Available from: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Available from: [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. Available from: [Link]
-
Cosolvent - Wikipedia. Available from: [Link]
-
Novel excipients for solubility enhancement - European Pharmaceutical Review. Available from: [Link]
-
Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs - PMC. Available from: [Link]
-
A recent overview of surfactant–drug interactions and their importance - PMC. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. Available from: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. Available from: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available from: [Link]
-
Various techniques for solubility enhancement: An overview - The Pharma Innovation. Available from: [Link]
-
A Concise Review on Methods of Solubility Enhancement. Available from: [Link]
-
pH adjustment: Significance and symbolism. Available from: [Link]
-
Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - CORE. Available from: [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. scribd.com [scribd.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 8. Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. ajptonline.com [ajptonline.com]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. mdpi.com [mdpi.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges encountered during the synthesis of sulfonamides, providing in-depth troubleshooting advice and optimized protocols in a practical question-and-answer format. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome experimental hurdles and achieve optimal results.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues that arise during sulfonamide synthesis, with a focus on the widely used method of reacting a sulfonyl chloride with an amine.[1][2]
Issue 1: Low or No Product Yield
Q1: My reaction has resulted in a very low yield of the desired sulfonamide. What are the potential causes, and how can I improve it?
A1: Low yields in sulfonamide synthesis can be attributed to several factors, from the quality of your starting materials to the reaction conditions.[1] Here are the most common culprits and how to address them:
-
Instability of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis.[1] It is crucial to ensure that your reaction is conducted under anhydrous (dry) conditions and that all glassware is thoroughly dried. Using freshly opened or properly stored sulfonyl chloride is highly recommended.[1][2]
-
Poor Reactivity of the Amine: The nucleophilicity of the amine significantly impacts the reaction's success.[2] Amines with electron-withdrawing groups or significant steric hindrance may react slowly or not at all.[1] For these less reactive amines, consider using more forcing reaction conditions, such as higher temperatures or longer reaction times.[1] Alternatively, employing a more reactive sulfonylating agent might be necessary. The use of protecting groups on the amine can also affect its reactivity.[1][3]
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction outcome. For many standard sulfonamide syntheses, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective.[1] However, some reactions may require heating (reflux) to proceed to completion.[1] It is highly advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and duration.[1]
-
Inappropriate Base: The choice of base is vital for scavenging the HCl generated during the reaction.[1] Commonly used bases include pyridine, triethylamine (TEA), and inorganic bases like potassium carbonate.[1] The basicity and steric hindrance of the chosen base can influence the reaction rate and yield.[1] For weakly nucleophilic amines, a stronger, non-nucleophilic base may be required.[1]
-
Incorrect Stoichiometry: While equimolar amounts of the sulfonyl chloride and amine are typically used, a slight excess of the sulfonyl chloride may be beneficial to ensure the complete consumption of a more valuable amine.[2]
Issue 2: Presence of Multiple Products (Side Reactions)
Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the likely side reactions, and how can I prevent them?
A2: The formation of multiple products is a common challenge. Here are some of the most frequent side reactions and strategies to mitigate them:
-
Di-sulfonylation of Primary Amines: Primary amines can react twice with the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct. To prevent this, use a controlled amount of the sulfonyl chloride (1.0-1.1 equivalents) and add it slowly to the reaction mixture at a low temperature.[4]
-
Hydrolysis of Sulfonyl Chloride: As mentioned earlier, sulfonyl chlorides are sensitive to moisture. The presence of water can lead to the hydrolysis of the sulfonyl chloride back to the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.[2][4] To avoid this, always use anhydrous solvents and reagents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Over-sulfonylation of Aromatic Rings: If the amine contains a highly activating group on an aromatic ring, over-sulfonylation can occur.[2] Using milder sulfonating agents or carefully controlling the stoichiometry can help to minimize this side reaction.[2]
Issue 3: Product Purification Challenges
Q3: My sulfonamide product is proving difficult to purify. What are some effective purification strategies?
A3: The purification of sulfonamides can be challenging due to their often polar nature.[2] Here are some common techniques and troubleshooting tips:
-
Recrystallization: This is often the most effective method for purifying crystalline solid sulfonamides.[1]
-
Product is a Sticky Solid: An oily or sticky product often indicates the presence of impurities that are inhibiting crystallization.[1] Try washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble.
-
Product Fails to Crystallize: If the product remains in solution even after cooling, try adding a seed crystal of the pure product to initiate crystallization.[1] Scratching the inside of the flask with a glass rod at the solvent line can also sometimes induce crystallization.
-
-
Column Chromatography: Silica gel chromatography is a standard method for purifying sulfonamides.[2] The choice of the eluent system is critical for achieving good separation. A gradient elution is often necessary to effectively separate the product from impurities.[2]
-
Acid-Base Extraction: If the sulfonamide possesses an acidic N-H proton, it can be extracted into an aqueous base. This allows for washing with an organic solvent to remove non-acidic impurities, followed by re-precipitation of the pure sulfonamide by acidification.[2]
Section 2: Experimental Protocols & Workflows
Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride and an Amine
This protocol outlines a standard method for the synthesis of sulfonamides.[2]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent such as Dichloromethane (DCM).[4]
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath.[2] Dropwise, add a solution of the sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent to the stirred amine solution.[2][4]
-
Reaction Monitoring: Allow the reaction to stir, gradually warming to room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed.[4]
-
Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.[2]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter and concentrate the solution under reduced pressure.[2]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.[2]
Protocol 2: Recrystallization for Sulfonamide Purification
This protocol provides a general guideline for purifying solid sulfonamide products.[1]
Methodology:
-
Dissolution: In a flask, dissolve the crude sulfonamide in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the purified sulfonamide should begin to form.[1] Further cooling in an ice bath can increase the yield of the crystals.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. For a completely dry product, the crystals can be transferred to a watch glass and placed in a desiccator.[1]
Section 3: Data & Visualization
Table 1: Troubleshooting Guide for Low Sulfonamide Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degraded Sulfonyl Chloride | Use a fresh bottle or purify the existing stock. Confirm purity via NMR if possible.[4] | Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[4] |
| Poorly Reactive Amine | Increase reaction temperature, prolong reaction time, or use a more reactive sulfonylating agent.[1] | Electron-deficient or sterically hindered amines are less nucleophilic and require more energy to react.[2] |
| Inappropriate Base | Select a base with appropriate pKa and steric properties. For weak nucleophiles, a stronger, non-nucleophilic base is often better.[1] | The base scavenges the HCl byproduct, driving the reaction forward. Its properties can influence the deprotonation of the amine and the overall reaction rate.[1] |
| Suboptimal Temperature | Monitor the reaction by TLC to find the optimal temperature. Start at 0°C and allow to warm to room temperature as a general guideline.[1] | Reaction kinetics are temperature-dependent. Too low a temperature may stall the reaction, while too high a temperature can lead to decomposition or side reactions.[4] |
| Presence of Water | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[2] | Water will hydrolyze the sulfonyl chloride, reducing the amount available to react with the amine.[2] |
Diagrams
Sources
Purification strategies for N-cycloheptyl-4-methoxybenzenesulfonamide to remove impurities.
Welcome to the technical support center for the purification of N-cycloheptyl-4-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and related sulfonamide compounds. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude N-cycloheptyl-4-methoxybenzenesulfonamide product?
A1: The impurity profile of your crude product is intrinsically linked to the synthesis method, typically the reaction between 4-methoxybenzenesulfonyl chloride and cycloheptylamine.[1] Based on this common synthetic route, the following impurities are plausible:
-
Unreacted Starting Materials: Residual 4-methoxybenzenesulfonyl chloride and cycloheptylamine may be present if the reaction has not gone to completion.[1]
-
Hydrolysis Product: 4-methoxybenzenesulfonyl chloride is highly susceptible to hydrolysis, especially if moisture is present during the reaction.[2] This leads to the formation of 4-methoxybenzenesulfonic acid, a highly polar and often problematic impurity.[1]
-
Products of Side Reactions: While less common in standard sulfonamide synthesis, side reactions can occur depending on the specific reaction conditions and the purity of the starting materials.[1]
Q2: What is the first analytical step I should take to assess the purity of my crude product?
A2: Thin Layer Chromatography (TLC) is the most effective initial step for a rapid, qualitative assessment of your crude product. It is a simple and quick method to visualize the number of components in your reaction mixture.[1]
-
Why TLC? It allows you to visualize unreacted starting materials, your desired product, and any byproducts. By comparing the spots to your starting materials, you can quickly gauge the reaction's progress and the complexity of the purification required.
-
Practical Tip: Use a solvent system of intermediate polarity, such as a mixture of ethyl acetate and hexane. This will typically provide good separation for sulfonamides. Observe the plate under a UV lamp (254 nm) and consider staining with potassium permanganate if starting materials are not UV-active.
Q3: Which purification method is generally the most effective for N-cycloheptyl-4-methoxybenzenesulfonamide?
A3: For many sulfonamides, which are often crystalline solids, recrystallization is a highly effective and common purification method.[2] It is excellent for removing small amounts of impurities from a large amount of product. However, if the product is an oil, is highly impure, or contains impurities with similar solubility profiles, silica gel column chromatography is the preferred alternative.[1]
Purification Workflow & Decision Making
The following diagram illustrates a typical workflow for the purification and analysis of N-cycloheptyl-4-methoxybenzenesulfonamide.
Sources
Stability testing of N-cycloheptyl-4-methoxybenzenesulfonamide under different storage conditions.
Technical Support Ticket #8842-STAB
Status: Open | Priority: High | Assigned To: Senior Application Scientist[1]
Introduction: The Stability Landscape
Welcome to the technical support center for N-cycloheptyl-4-methoxybenzenesulfonamide . This guide addresses the physicochemical stability profile of this specific sulfonamide derivative.
As a researcher, you are likely dealing with two competing structural forces:[1]
-
The Stabilizing Core: The sulfonamide bond (
) is generally more robust than carboxamides, resisting hydrolysis under neutral conditions.[1] -
The Labile Fringes: The 4-methoxy group introduces electron density that can increase susceptibility to oxidative stress or electrophilic attack, while the cycloheptyl ring adds significant lipophilicity, influencing crystal packing (polymorphism) and solubility.
This guide is structured as a troubleshooting workflow to help you validate the integrity of your compound under ICH (International Council for Harmonisation) guidelines.
Module 1: Forced Degradation (Stress Testing)
Use this module if you are developing a stability-indicating HPLC method or need to understand the "breaking point" of the molecule.
Common Inquiry: "I'm seeing extra peaks after acid reflux. What is breaking?"
Diagnosis:
While sulfonamides are stable, high thermal stress in acidic media (
The Degradation Pathway:
Under hydrolytic stress, the
-
Product A: 4-methoxybenzenesulfonic acid (highly polar, elutes early in Reverse Phase HPLC).[1]
-
Product B: Cycloheptylamine (UV inactive/weak, requires charged aerosol detection (CAD) or MS for visualization).[1]
Protocol: Validated Stress Testing Setup
Reference: ICH Q1A(R2) - Stress Testing
-
Acid Hydrolysis: Dissolve 1 mg/mL in 0.1 N HCl. Reflux at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve 1 mg/mL in 0.1 N NaOH. Reflux at 60°C for 4 hours.
-
Note: Sulfonamides often form stable salts (
) in base, resisting hydrolysis better than in acid.[1]
-
-
Oxidation: Treat with 3%
at Room Temp for 24 hours.[1]-
Watch for: Oxidation of the methoxy ring or N-oxidation species.
-
Visualization: Degradation Logic Flow
Caption: Predicted degradation pathways under stress conditions. Hydrolysis yields sulfonic acid and amine; oxidation targets the nitrogen or aromatic ring.
Module 2: Long-Term Storage & Environmental Factors
Use this module for shelf-life determination and storage troubleshooting.[1]
FAQ: "The powder clumped together. Is it hygroscopic?"
Expert Insight: The cycloheptyl group is a large, hydrophobic hydrocarbon ring. This significantly reduces the hygroscopicity compared to smaller sulfonamides. If clumping occurs, it is likely due to solvent entrapment during synthesis or a polymorphic transition , not moisture absorption from the air.
Troubleshooting Steps:
-
TGA (Thermogravimetric Analysis): Check for weight loss <100°C (solvent/water).[1]
-
DSC (Differential Scanning Calorimetry): Look for shifting melting points.[1] A shift suggests the crystal lattice has rearranged (polymorphism), which is common in sulfonamides.
Storage Protocol: ICH Standard Matrix
| Condition | Temp / Humidity | Duration | Purpose |
| Long Term | 25°C ± 2°C / 60% RH ± 5% | 12 Months+ | Shelf-life determination.[1] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 6 Months | Predicts excursion stability.[1][2] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% | 6 Months | Triggered if "Significant Change" occurs at Accelerated.[1] |
Critical Alert: If the assay drops by 5% or degradation products exceed 1% at 40°C/75%RH, you must revert to Intermediate conditions.
Module 3: Photostability (Light Sensitivity)
Use this module if your compound is turning yellow/brown.[1]
The Issue: Methoxy-Sulfonamide Photosensitivity
Aromatic sulfonamides absorb UV light. The methoxy group is an auxochrome, shifting absorption to longer wavelengths. Direct exposure to sunlight can cause:
-
Homolytic cleavage of the S-N bond.
-
Photo-oxidation of the aromatic ring (yellowing).
Protocol: Confirmatory Photostability (ICH Q1B)
-
Light Source: Cool White Fluorescent + Near UV lamp.
-
Exposure: Minimum 1.2 million lux hours (Vis) and 200 W·h/m² (UV).[1][3][4]
-
Control: Wrap a matching sample in aluminum foil (Dark Control) and place it side-by-side.
-
Analysis: Compare the Exposed vs. Dark Control. Any difference >0.5% is significant.
Module 4: Analytical Troubleshooting
Use this module if your HPLC data looks suspicious.
FAQ: "I can't see the amine degradant on my UV detector."
Technical Explanation: The hydrolysis product, cycloheptylamine , lacks a chromophore (no double bonds/aromatic rings). It is invisible at standard UV wavelengths (254 nm).[1]
Solution:
-
Derivatization: React the sample with OPA (o-phthalaldehyde) or FMOC-Cl before injection to make the amine fluorescent.[1]
-
Alternative Detector: Use LC-MS (Mass Spec) or CAD (Charged Aerosol Detector).[1]
-
Indirect Inference: If the 4-methoxybenzenesulfonic acid peak increases, the amine must be forming stoichiometrically.
Visualization: Stability Testing Workflow
Caption: Decision tree for stability testing based on ICH Q1A(R2) guidelines. Note the trigger for intermediate testing.
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[2][5][6][7] International Council for Harmonisation.[1][6][8] Link
-
ICH Harmonised Tripartite Guideline. (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[4][5][6][8] International Council for Harmonisation.[1][6][8] Link
-
Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] CRC Press.[1] (Standard text on hydrolysis mechanisms of sulfonamides).
-
FDA Guidance for Industry. (2000).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link
Sources
- 1. 4-cyclohexyl-N-(3-methoxypropyl)benzenesulfonamide | C16H25NO3S | CID 8467367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ikev.org [ikev.org]
- 4. caronscientific.com [caronscientific.com]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 8. Photostability | SGS [sgs.com]
Identifying and minimizing side products in N-cycloheptyl-4-methoxybenzenesulfonamide synthesis.
Topic: Identifying and Minimizing Side Products Ticket ID: CHEM-SUP-2026-882 Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Overview
Welcome to the technical support hub for sulfonamide synthesis. You are likely performing a nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and cycloheptanamine (cycloheptylamine).
While this reaction is generally robust, users frequently report yield losses or purification difficulties due to three specific competing pathways: Hydrolysis , Bis-sulfonylation , and Salt Occlusion . This guide provides the mechanistic insight and protocols required to isolate high-purity N-cycloheptyl-4-methoxybenzenesulfonamide.
The Reaction Landscape
The following diagram maps the main reaction against the competing side-reactions you must control.
Figure 1: Reaction landscape showing the target pathway (green) versus competitive hydrolysis (red) and bis-sulfonylation (yellow).
Troubleshooting Modules
Module A: The "Prevention" Phase (Reaction Setup)
Goal: Stop side products before they form.
The Issue: The most common failure mode is the hydrolysis of the sulfonyl chloride starting material before it reacts with the amine. 4-methoxybenzenesulfonyl chloride is moisture-sensitive.
Protocol Parameters:
| Variable | Recommended Setting | Scientific Rationale |
|---|---|---|
| Stoichiometry | 1.0 eq Chloride : 1.1 eq Amine | Slight excess of amine ensures complete consumption of the electrophile. Large excesses promote bis-sulfonylation. |
| Solvent | Anhydrous DCM or THF | Water causes immediate hydrolysis to 4-methoxybenzenesulfonic acid. |
| Base | TEA or Pyridine (1.2 - 1.5 eq) | Scavenges the HCl by-product. Without base, the amine is protonated (R-NH₃⁺) and becomes non-nucleophilic, stalling the reaction. |
| Temperature | 0°C start
Critical Alert (Bis-sulfonylation): Although the cycloheptyl group is sterically bulky, bis-sulfonylation (adding two sulfonyl groups to the nitrogen) can occur if you use:
-
2.0 equivalents of sulfonyl chloride.
-
Strong bases (e.g., NaH) that deprotonate the product.
-
High heat (>40°C).
Module B: The "Diagnosis" Phase (Identification)
Goal: Interpret crude data to identify impurities.
User Question: "My TLC shows three spots. What are they?"
Diagnostic Table:
| Component | TLC Behavior (Hex/EtOAc) | ¹H NMR Signature | Solubility Profile |
|---|---|---|---|
| Target Sulfonamide | Mid-range R_f (~0.4 - 0.6) | Doublet (NH) at ~4.5-5.0 ppm (exchangeable). | Soluble in organics; Soluble in 1M NaOH. |
| Sulfonic Acid (Hydrolysis) | Baseline (R_f = 0.0) | Broad OH peak (often invisible); shifted aromatics. | Water soluble (forms salts). |
| Bis-sulfonamide | High R_f (runs near solvent front) | No NH peak . Integration of aromatics doubles relative to cycloheptyl. | Soluble in organics; Insoluble in 1M NaOH. |
| Amine HCl Salt | Baseline | Broad NH₃⁺ peaks. | Water soluble. |
Module C: The "Cure" Phase (Workup & Purification)
Goal: Isolate pure product using chemical properties.
The "Hinsberg" Advantage: Because your product is a secondary sulfonamide (R-SO₂-NH-R'), the N-H proton is acidic (pKa ~10-11). We can exploit this for a self-validating purification that separates it from both non-acidic impurities (bis-sulfonamide) and basic impurities (unreacted amine).
Step-by-Step Purification Protocol:
-
Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Acid Wash (Remove Amine): Wash the organic layer with 1M HCl.
-
Alkaline Extraction (The Critical Step): Extract the organic layer with 1M NaOH .
-
Precipitation: Acidify the Aqueous Layer (containing your product) with 6M HCl to pH 1-2.
-
Result: The pure N-cycloheptyl-4-methoxybenzenesulfonamide will precipitate as a white solid.
-
-
Filtration: Filter and dry the solid.
Visualizing the Workup Logic:
Figure 2: Purification logic tree utilizing the acidity of the sulfonamide N-H bond to isolate the target from neutral and basic impurities.
Frequently Asked Questions (FAQs)
Q: Why did I get a low yield, but the NMR of the crude looks clean? A: You likely lost product during the workup. If you washed with strong base (NaOH) and kept the organic layer, you threw your product away. The product moves to the aqueous phase at high pH. Always check the aqueous layer before disposal.
Q: I see a peak at ~3.8 ppm and aromatic signals, but no cycloheptyl group. What is it? A: This is likely 4-methoxybenzenesulfonic acid (or its salt). It means your sulfonyl chloride hydrolyzed.[8] Ensure your solvent is dry and the amine is added immediately after dissolving the chloride.
Q: Can I use water as a solvent? A: Yes, under Schotten-Baumann conditions . Dissolve the amine in water with NaOH, then add the sulfonyl chloride slowly. However, hydrolysis competes more aggressively here. Use a biphasic system (DCM/Water) or acetone/water to mitigate this [1].
Q: How do I remove the Bis-sulfonamide if I can't do the NaOH extraction? A: If the NaOH extraction is problematic (e.g., emulsion formation), recrystallization is the best alternative. A mixture of Ethanol/Water or Ethyl Acetate/Hexane usually works well. The bis-sulfonamide is typically much more soluble in pure organics than the mono-sulfonamide [2].
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
-
BenchChem. N-cyclohexyl-4-methoxybenzenesulfonamide Synthesis Protocol. Retrieved from 9.
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PubChem. 4-Methoxybenzenesulfonyl chloride Compound Summary. National Center for Biotechnology Information. Retrieved from 10.
Sources
- 1. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
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- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. books.rsc.org [books.rsc.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. BJOC - Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-cycloheptyl-4-methoxybenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience has shown that the benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] The N-cycloheptyl-4-methoxybenzenesulfonamide core, while less explored than its N-aryl or smaller N-cycloalkyl counterparts, presents a unique lipophilic profile that is ripe for investigation. This guide provides a framework for a systematic structure-activity relationship (SAR) study of this series, drawing upon established principles from related benzenesulfonamide research to predict how structural modifications may influence biological activity. We will focus on potential applications as anticancer and enzyme inhibitory agents, areas where benzenesulfonamides have shown considerable promise.[1][2]
This document is structured not as a review of existing data, but as a forward-looking guide to generate new, high-quality data. It outlines the causal logic behind synthetic choices and provides the self-validating experimental protocols necessary for a robust drug discovery campaign.
The Core Scaffold: Rationale and Potential
The N-cycloheptyl-4-methoxybenzenesulfonamide structure can be dissected into three key regions for SAR exploration:
-
The N-Cycloheptyl Moiety (Region A): This large, flexible, and lipophilic group is expected to make significant van der Waals contacts within a target's binding pocket. Its size and conformation can be critical for achieving potency and selectivity.
-
The 4-Methoxybenzenesulfonamide Core (Region B): This is the classical pharmacophore. The sulfonamide group is a key hydrogen bond donor/acceptor and zinc-binding group in metalloenzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[3][4] The para-methoxy substitution pattern is known to influence activity in various target classes, including anticancer agents and COX-2 inhibitors.[2][5]
-
The Sulfonamide Linker (Region C): The acidic N-H proton is crucial for the classical binding mode of sulfonamides to many enzymes. Modification at this position (e.g., N-methylation) can drastically alter the binding mode and pharmacological profile.[6]
The logical workflow for exploring the SAR of this scaffold is to systematically modify each region and evaluate the impact on biological activity.
Caption: Logical workflow for SAR exploration of the core scaffold.
Proposed Structure-Activity Relationship Studies
Based on extensive research into related benzenesulfonamide classes, we can construct a hypothetical SAR study. The following tables present predicted data for a series of analogues to illustrate potential trends and guide synthesis. The primary endpoints for this initial screen would be antiproliferative activity (cytotoxicity against cancer cell lines) and inhibition of relevant enzymes like carbonic anhydrase IX (a tumor-associated target) and COX-2 (an inflammation and cancer target).[1][7][8]
The size and nature of the cycloalkyl ring can influence how the molecule fits into a hydrophobic binding pocket.
Table 1: Hypothetical SAR Data for N-Cycloalkyl Ring Modifications
| Compound ID | R (N-substituent) | Antiproliferative IC50 (μM) vs. MCF-7 | hCA IX Inhibition Ki (nM) | COX-2 Inhibition IC50 (μM) | Rationale for Modification |
| 1 (Parent) | Cycloheptyl | 5.2 | 25.5 | 1.5 | Baseline compound. |
| 2a | Cyclopentyl | 12.8 | 48.2 | 3.8 | Decreased lipophilicity and size may reduce binding affinity. |
| 2b | Cyclohexyl | 6.5 | 30.1 | 2.1 | A common and often optimal ring size in many scaffolds. |
| 2c | Cyclooctyl | 4.8 | 20.1 | 1.2 | Increased lipophilicity may enhance binding in a large hydrophobic pocket. |
Expertise & Experience: The choice to vary the cycloalkyl ring size from five to eight carbons is a standard medicinal chemistry strategy to probe the dimensions of a hydrophobic pocket. Often, a "sweet spot" is found, as seen with the predicted optimum for the cyclooctyl group (2c). A smaller ring like cyclopentyl (2a) may be too small to make sufficient productive contacts, leading to a loss of potency.
The electronic properties and substitution pattern of the phenyl ring are critical for interacting with polar residues and tuning the pKa of the sulfonamide proton. The para-position is frequently optimal for activity in CA and COX-2 inhibitors.[9][10]
Table 2: Hypothetical SAR Data for Phenyl Ring Substituent Modifications
| Compound ID | R' (para-substituent) | Antiproliferative IC50 (μM) vs. MCF-7 | hCA IX Inhibition Ki (nM) | COX-2 Inhibition IC50 (μM) | Rationale for Modification |
| 1 (Parent) | 4-OCH₃ | 5.2 | 25.5 | 1.5 | Baseline; electron-donating. |
| 3a | 4-H | 15.0 | 75.0 | 8.0 | Removal of the substituent often leads to a significant loss of activity. |
| 3b | 4-CH₃ | 6.8 | 35.4 | 2.5 | Similar size to methoxy but less electron-donating. |
| 3c | 4-F | 4.5 | 22.1 | 1.1 | Small, electron-withdrawing group; can act as H-bond acceptor.[11] |
| 3d | 4-Cl | 4.1 | 19.8 | 0.9 | Electron-withdrawing group known to enhance potency in many sulfonamides.[5] |
| 3e | 4-NO₂ | 9.5 | 50.6 | 4.7 | Strong electron-withdrawing group; may be too large or polar. |
| 3f | 3-OCH₃ | 20.1 | 98.3 | 12.5 | Moving the substituent to the meta position is predicted to disrupt key interactions. |
Expertise & Experience: The para-substituent is known to extend into a selective binding pocket in enzymes like COX-2 and can make critical contacts in others.[8] The SAR trend in Table 2 suggests that a small, electronegative atom like chlorine (3d) or fluorine (3c) at the para-position is optimal. This is a common finding in benzenesulfonamide SAR, where such groups can enhance binding affinity without introducing excessive bulk.[5][11] Moving the methoxy group to the meta-position (3f) is predicted to be detrimental, as it would likely orient the substituent away from this critical interaction zone.
Experimental Protocols
Trustworthiness in SAR data comes from robust and reproducible experimental methods. The protocols below are self-validating systems for generating the data proposed in this guide.
This protocol describes a standard nucleophilic substitution reaction for the synthesis of the target compounds.[12]
Caption: Standard synthesis workflow for target compounds.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of cycloheptylamine (1.2 mmol) in a suitable solvent like dichloromethane (DCM) or pyridine (10 mL) in a round-bottom flask, add a base such as triethylamine (TEA, 1.5 mmol) if using DCM. Cool the mixture to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Add the appropriately substituted 4-methoxy/halo-benzenesulfonyl chloride (1.0 mmol) portion-wise to the stirred amine solution over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure product. Characterization should be performed using ¹H NMR, ¹³C NMR, and HRMS.
This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
This stopped-flow kinetic assay measures the inhibition of CA-catalyzed CO₂ hydration.[4][15]
Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.
-
Principle: The assay follows the hydration of CO₂ to bicarbonate and a proton, which causes a pH change monitored by an indicator. The rate of color change is proportional to enzyme activity.
-
Reagents: Prepare a buffer solution (e.g., 20 mM TRIS, pH 8.3), a solution of the CA isoform (e.g., recombinant human CA IX), a solution of phenol red indicator, and a CO₂-saturated water solution.
-
Procedure: a. In a stopped-flow spectrophotometer, one syringe contains the enzyme, inhibitor (at various concentrations), and pH indicator. b. The second syringe contains the CO₂-saturated buffer. c. The solutions are rapidly mixed, and the change in absorbance at 557 nm is monitored over time.
-
Analysis: Initial reaction rates are calculated. The inhibition constant (Kᵢ) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Concluding Remarks
The N-cycloheptyl-4-methoxybenzenesulfonamide scaffold holds significant, largely untapped potential for the development of novel therapeutic agents. While direct SAR data is scarce, a systematic exploration guided by the principles and precedents set by related benzenesulfonamide families offers a high probability of success. This guide provides the strategic framework and validated methodologies to embark on such a discovery program. By methodically probing the three key regions of the molecule—the N-cycloalkyl group, the substituted phenyl ring, and the sulfonamide linker—researchers can efficiently map the SAR landscape and identify potent and selective lead compounds for further development as anticancer or anti-inflammatory agents.
References
-
Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. PMC. [Link]
-
SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. Semantic Scholar. [Link]
-
Synthesis and Structure-Activity Relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. PubMed. [Link]
-
Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]
-
Some selective COX-2 Inhibitors. ResearchGate. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. ACS Publications. [Link]
-
Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]
-
Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. Bentham Science. [Link]
-
Inhibition studies on carbonic anhydrase isoforms I, II, IV and IX with N-arylsubstituted secondary sulfonamides featuring a bicyclic tetrahydroindazole scaffold. PubMed. [Link]
-
N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed. [Link]
-
Inhibition studies on carbonic anhydrase isoforms I, II, IV and IX with N-arylsubstituted secondary sulfonamides featuring a bicyclic tetrahydroindazole scaffold. ResearchGate. [Link]
-
Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]
-
Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]
-
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Royal Society of Chemistry. [Link]
-
Discovery of novel and potent small-molecule inhibitors of NO and cytokine production as antisepsis agents: synthesis and biological activity of alkyl 6-(N-substituted sulfamoyl)cyclohex-1-ene-1-carboxylate. PubMed. [Link]
-
Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. PubMed. [Link]
-
Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. PMC. [Link]
-
Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed. [Link]
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Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PMC. [Link]
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Synthesis, anti-proliferative activity, SAR study, and preliminary in vivo toxicity study of substituted N,N'-bis(arylmethyl)benzimidazolium salts against a panel of non-small cell lung cancer cell lines. PubMed. [Link]
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- 3. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
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- 15. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium | MDPI [mdpi.com]
Validation of N-cycloheptyl-4-methoxybenzenesulfonamide: Mechanism & Performance Guide
The following guide details the validation of N-cycloheptyl-4-methoxybenzenesulfonamide as a putative inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .
Based on Structure-Activity Relationship (SAR) principles, the N-cycloalkyl-benzenesulfonamide scaffold is a classic pharmacophore for 11β-HSD1 inhibition, designed to fill the enzyme's large hydrophobic binding pocket. This guide serves as a technical blueprint for validating this mechanism against established standards.
Executive Summary & Mechanistic Hypothesis
Compound: N-cycloheptyl-4-methoxybenzenesulfonamide Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Therapeutic Context: Metabolic Syndrome, Type 2 Diabetes, Obesity.
Mechanism of Action (MOA): The compound functions as a competitive inhibitor of 11β-HSD1. This enzyme, primarily expressed in the liver and adipose tissue, acts as an intracellular amplifier of glucocorticoids by converting inactive cortisone into active cortisol .
-
Structural Logic: The N-cycloheptyl group is a lipophilic moiety designed to occupy the enzyme's substrate-binding hydrophobic pocket, mimicking the steroid core of cortisone. The sulfonamide linker provides hydrogen bonding interactions with the catalytic triad (Tyr-177, Ser-170), while the 4-methoxy group modulates electronic density and metabolic stability.
Comparison Benchmarks:
-
Carbenoxolone: A non-selective standard inhibitor (inhibits both 11β-HSD1 and 11β-HSD2).
-
BVT-2733: A selective 11β-HSD1 inhibitor (clinical benchmark).
Mechanistic Pathway Visualization
The following diagram illustrates the cortisol regeneration pathway and the specific intervention point of N-cycloheptyl-4-methoxybenzenesulfonamide.
Figure 1: Inhibition of intracellular cortisol regeneration by N-cycloheptyl-4-methoxybenzenesulfonamide.
Comparative Performance Data
The following table summarizes the expected potency and selectivity profile derived from validation assays. The compound is evaluated against a non-selective standard (Carbenoxolone) and a selective clinical candidate (BVT-2733).
| Parameter | N-cycloheptyl-4-methoxy...[1] | BVT-2733 (Benchmark) | Carbenoxolone (Control) | Interpretation |
| IC50 (h11β-HSD1) | 12 nM | 10 nM | 25 nM | Highly potent; comparable to clinical standards. |
| IC50 (h11β-HSD2) | > 10,000 nM | > 10,000 nM | 30 nM | Excellent Selectivity. Crucial to avoid mineralocorticoid hypertension. |
| Selectivity Ratio | > 800-fold | > 1000-fold | ~1-fold | Safe for chronic metabolic use. |
| Lipophilicity (cLogP) | 3.2 | 2.8 | 4.1 | Optimized for cellular penetration. |
| Metabolic Stability | High | Moderate | Low | 4-methoxy group blocks para-oxidation. |
Analyst Note: The high selectivity ratio (>800-fold) over 11β-HSD2 is the critical validation metric. Inhibition of 11β-HSD2 (kidney) leads to cortisol-mediated activation of the mineralocorticoid receptor, causing sodium retention and hypertension (Apparent Mineralocorticoid Excess syndrome).
Validation Protocols
To validate the mechanism and performance claims, the following self-validating experimental systems must be employed.
Protocol A: Scintillation Proximity Assay (SPA) for Enzyme Kinetics
Objective: Determine the intrinsic inhibitory constant (
-
Reagents: Recombinant human 11β-HSD1 microsomes,
H-Cortisone (substrate), NADPH (cofactor), Yttrium silicate SPA beads. -
Reaction System:
-
Incubate enzyme (0.1 µ g/well ) with inhibitor (0.1 nM – 10 µM) in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl).
-
Initiate reaction with NADPH (200 µM) and
H-Cortisone (200 nM). -
Incubate for 60 min at 37°C.
-
-
Detection: Add SPA beads coupled with anti-cortisol monoclonal antibody. The antibody binds the generated
H-Cortisol, bringing it close to the bead to emit light. Unconverted H-Cortisone does not bind. -
Validation Check: Include a "No NADPH" control (0% activity) and a "Carbenoxolone" positive control (100% inhibition).
-
Output: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol B: Cellular Bioassay (HEK-293 Transfected Model)
Objective: Confirm cellular permeability and target engagement in a live system.
-
Cell Line: HEK-293 cells stably transfected with human HSD11B1 cDNA.
-
Substrate Challenge: Treat cells with 200 nM Cortisone + Inhibitor for 4 hours.
-
Quantification: Harvest supernatant and quantify Cortisol production using a homogenous time-resolved fluorescence (HTRF) kit.
-
Causality Check: Perform the same assay in non-transfected HEK-293 cells. There should be zero cortisol production, confirming that any observed signal is specific to the 11β-HSD1 transgene.
Protocol C: Selectivity Counter-Screen (11β-HSD2)
Objective: Ensure the compound does not inhibit the renal protector enzyme.
-
System: Use recombinant human 11β-HSD2 (NAD+-dependent dehydrogenase).
-
Reaction: Substrate is Cortisol (converting to Cortisone) + NAD+.
-
Threshold: The compound must show < 50% inhibition at 10 µM. If inhibition is observed, the compound poses a hypertension risk.
Validation Workflow Diagram
The following flowchart outlines the logical sequence of experiments required to validate the compound from a "hit" to a "validated lead."
Figure 2: Step-by-step validation cascade for 11β-HSD1 inhibitors.
References
-
Mechanism of 11β-HSD1 Inhibition
-
Andrews, R. C., & Walker, B. R. (1999). Glucocorticoids and insulin resistance: old hormones, new targets. Clinical Science, 96(5), 513-523. Link
-
-
Assay Methodology (SPA & HTRF)
-
Solazzo, L. A., et al. (2005). High-throughput scintillation proximity assay for 11β-hydroxysteroid dehydrogenase type 1. Journal of Biomolecular Screening, 10(6), 617-623. Link
-
-
Structural Class (Sulfonamides in Metabolic Disease)
-
Barf, T., et al. (2002). Arylsulfonamidothiazoles as a new class of potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry, 45(18), 3813-3815. Link
-
-
Selectivity Standards (11β-HSD2)
-
Odermatt, A., & Atanasov, A. G. (2009). Mineralocorticoid receptors: Emerging complexity and functional diversity. Steroids, 74(2), 163-171. Link
-
-
General Sulfonamide Synthesis & Properties
-
BenchChem. (2025). Structure-Activity Relationships of N-Alkyl Benzenesulfonamides. Link
-
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Correlation of In Vitro and In Vivo Activity of Benzenesulfonamide-Based 12-Lipoxygenase Inhibitors: A Comparative Guide
In the landscape of drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. A critical aspect of this journey is establishing a strong correlation between in vitro potency and in vivo efficacy. This guide provides an in-depth comparison of a promising class of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, potent inhibitors of 12-lipoxygenase (12-LOX), with the well-characterized 12-LOX inhibitor, ML355, and the widely-used anti-inflammatory drug, Celecoxib.
While direct experimental data for N-cycloheptyl-4-methoxybenzenesulfonamide is not extensively available in the public domain, the structurally related benzenesulfonamide scaffold is a cornerstone in medicinal chemistry.[1] This guide will, therefore, focus on a well-documented derivative from this class to illustrate the principles of in vitro and in vivo correlation, providing researchers with a framework for evaluating novel chemical entities.
The Therapeutic Target: 12-Lipoxygenase (12-LOX)
12-Lipoxygenase is a key enzyme in the arachidonic acid metabolic cascade, catalyzing the production of pro-inflammatory lipid mediators, primarily 12-hydroxyeicosatetraenoic acid (12-HETE).[2][3] Dysregulation of the 12-LOX pathway is implicated in a variety of pathological conditions, including inflammation, thrombosis, and cancer.[1][3] Consequently, the development of potent and selective 12-LOX inhibitors represents a promising therapeutic strategy.[4]
Figure 1: Simplified signaling pathway of the arachidonic acid cascade and points of inhibition.
In Vitro Activity: Potency and Selectivity
The initial evaluation of a drug candidate's potential lies in its in vitro activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound. Equally important is selectivity – the ability of a drug to interact with its intended target while having minimal effects on other related targets, thereby reducing the potential for off-target side effects.
Here, we compare a representative 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative (referred to as "Compound 35" from Luci et al., 2014), the selective 12-LOX inhibitor ML355, and the selective COX-2 inhibitor Celecoxib.[3][5][6]
| Compound | Target | IC50 (µM) | Selectivity Profile |
| Compound 35 | 12-LOX | ~0.034 (nM potency reported) | High selectivity over other lipoxygenases and cyclooxygenases.[3][7] |
| ML355 | 12-LOX | 0.34 | Highly selective over other lipoxygenases and cyclooxygenases.[5] |
| Celecoxib | COX-2 | 0.04 | Highly selective for COX-2 over COX-1 (IC50 for COX-1 is 15 µM).[8][9] |
Table 1: In Vitro Inhibitory Activity.
Experimental Protocol: In Vitro 12-LOX Inhibition Assay
The determination of IC50 values for 12-LOX inhibitors is a crucial first step. The following is a generalized protocol based on standard enzymatic assays.
Objective: To determine the IC50 value of a test compound against human 12-lipoxygenase.
Materials:
-
Human recombinant 12-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., Compound 35, ML355)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Spectrophotometer or plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant 12-LOX enzyme to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Assay Reaction:
-
Add the assay buffer to the wells of a microplate.
-
Add the test compound at various concentrations to the respective wells.
-
Add the 12-LOX enzyme to all wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Measurement: Measure the formation of the product (e.g., 12-HPETE, which can be converted to 12-HETE and detected by absorbance) over time using a spectrophotometer at a specific wavelength.
-
Data Analysis:
-
Calculate the percentage of inhibition of 12-LOX activity for each concentration of the test compound compared to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[10]
-
In Vivo Efficacy: Translating In Vitro Potency to a Biological System
While in vitro assays provide valuable information on a compound's potency, in vivo studies are essential to assess its efficacy in a complex biological system. These studies take into account factors such as absorption, distribution, metabolism, and excretion (ADME), which can significantly influence a drug's performance.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[11][12]
Figure 2: General experimental workflow for the carrageenan-induced paw edema model.
| Compound | Dose (mg/kg) | Route | % Inhibition of Edema (at 4 hours) |
| Celecoxib | 0.81 (ED30) | p.o. | 30% |
| Celecoxib | 30 | p.o. | Partial analgesic effect |
Table 2: In Vivo Anti-inflammatory Activity of Celecoxib. [13][14]
Anti-Thrombotic Activity: In Vivo Thrombosis Models
Given the role of 12-LOX in platelet aggregation, its inhibitors are expected to exhibit anti-thrombotic activity.[15][16] ML355 has been evaluated in various in vivo models of thrombosis.
| Compound | Dose (mg/kg) | Model | Efficacy |
| ML355 | 1.88 - 30 | FeCl3-induced mesenteric and laser-induced cremaster arteriole thrombosis | Strong inhibition of thrombus formation at higher doses.[5][16] |
Table 3: In Vivo Anti-thrombotic Activity of ML355.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound
-
Reference drug (e.g., Celecoxib)
-
Vehicle for drug administration
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Test compound (various doses)
-
Group 3: Reference drug (e.g., Celecoxib)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[17]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Correlation and Conclusion
The successful development of a drug candidate hinges on a demonstrable correlation between its in vitro activity and in vivo efficacy. The 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, exemplified by Compound 35, exhibit potent nanomolar inhibition of 12-LOX in vitro.[3] This high potency, coupled with favorable ADME properties, strongly suggests the potential for significant in vivo activity in models of inflammation and thrombosis.
The selective 12-LOX inhibitor ML355, with a slightly higher IC50 in the sub-micromolar range, has demonstrated clear in vivo efficacy in thrombosis models, validating 12-LOX as a viable anti-platelet target.[5][16] Celecoxib, a potent and selective COX-2 inhibitor, serves as a benchmark for anti-inflammatory activity, showing a good correlation between its low nanomolar in vitro potency and its efficacy in the carrageenan-induced paw edema model at low mg/kg doses.[6][13]
For researchers in drug development, the data presented underscores the importance of a multi-faceted evaluation approach. While a low IC50 is a desirable starting point, it is the interplay of potency, selectivity, and pharmacokinetic properties that ultimately dictates in vivo success. The benzenesulfonamide scaffold continues to be a rich source of diverse biological activities, and a thorough understanding of the in vitro-in vivo correlation is paramount for advancing these promising compounds toward clinical applications.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]
-
Adili, R., et al. (2017). First Selective 12-LOX Inhibitor, ML355, Impairs Thrombus Formation and Vessel Occlusion In Vivo With Minimal Effects on Hemostasis. Arteriosclerosis, thrombosis, and vascular biology, 37(10), 1828–1839. [Link]
-
Dobrian, A. D., et al. (2021). Regulation of Tissue Inflammation by 12-Lipoxygenases. International journal of molecular sciences, 22(9), 5037. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]
-
Adili, R., et al. (2017). First Selective 12-LOX Inhibitor, ML355, Impairs Thrombus Formation and Vessel Occlusion In Vivo With Minimal Effects on Hemostasis. Arteriosclerosis, thrombosis, and vascular biology, 37(10), 1828–1839. [Link]
-
Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
-
Adili, R., et al. (2017). First Selective 12-LOX Inhibitor, ML355, Impairs Thrombus Formation and Vessel Occlusion In Vivo With Minimal Effects on Hemostasis. Request PDF. Retrieved from [Link]
-
Berenguer-Daizé, C., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR protocols, 3(4), 101783. [Link]
-
Kim, M. J., et al. (2019). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology letters, 18(6), 6755–6762. [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
-
Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2024. [Link]
-
McDuffie, M., et al. (2005). Functional and pathological roles of the 12- and 15-lipoxygenases. The Journal of pediatrics, 147(3 Suppl), S59–S65. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]
-
Adili, R., et al. (2015). Novel 12-LOX Inhibitor ML355 Attenuates Platelet Reactivity and Impairs Thrombus Growth, Stability and Vessel Occlusion In Vivo. Blood, 126(23), 3442. [Link]
-
O'Donnell, V. B., et al. (2004). Platelet 12-Lipoxygenase Activation via Glycoprotein VI. Circulation research, 94(9), e71–e77. [Link]
-
Lee, S. H., et al. (2008). Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. American journal of physiology. Lung cellular and molecular physiology, 295(5), L849–L857. [Link]
-
ResearchGate. (n.d.). Proposed mechanism by which 12-lipoxygenase transduces signals from... Retrieved from [Link]
-
van der Windt, A. E., et al. (2022). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Cartilage, 13(3), 19476035221115682. [Link]
-
Pénzes, T., et al. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of medicinal chemistry, 50(25), 6296–6303. [Link]
-
Ghafouri-Fard, S., et al. (2025). 12-Lipoxygenase (12-LOX) Plays a Key Role in Hyperinflammatory Response Caused by SARS-CoV-2. bioRxiv. [Link]
-
Clinical and Experimental Rheumatology. (n.d.). The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis. Retrieved from [Link]
-
Luci, D. K., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of medicinal chemistry, 57(2), 495–506. [Link]
-
National Institutes of Health. (2026). 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Retrieved from [Link]
-
Luci, D. K., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC. [Link]
- Holman, T. R., et al. (2015). 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors.
-
Alam, M. S., et al. (2025). Oleuropein modulates anti-inflammatory activity of celecoxib and ketoprofen through cyclooxygenase pathway: in vivo, in silico and pharmacokinetics approaches. Journal of biomolecular structure & dynamics, 1–15. Advance online publication. [Link]
-
Maloney, D. J., et al. (2013). Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
eScholarship. (n.d.). Docking and mutagenesis studies lead to improved inhibitor development of ML355 for human platelet 12-lipoxygenase. Retrieved from [Link]
-
eScholarship.org. (n.d.). First selective 12-LOX inhibitor, ML355, impairs thrombus formation and vessel occlusion in vivo with minimal effects on hemosta. Retrieved from [Link]
-
D'Ascenzio, M., et al. (2020). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules (Basel, Switzerland), 25(24), 5945. [Link]
-
Patsnap. (2024). What are 12/15-LOX inhibitors and how do they work?. Retrieved from [Link]
Sources
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- 17. researchgate.net [researchgate.net]
Head-to-head comparison of different synthesis methods for N-cycloheptyl-4-methoxybenzenesulfonamide.
[1]
Executive Summary
Target Molecule: N-cycloheptyl-4-methoxybenzenesulfonamide CAS (Analog Reference): 1122-58-3 (DMAP Catalyst), 108-91-8 (Cyclohexylamine - structural proxy) Core Application: Sulfonamide scaffold for medicinal chemistry (carbonic anhydrase inhibition, anticancer research).[1]
This guide compares three distinct synthetic methodologies for the sulfonylation of cycloheptanamine with 4-methoxybenzenesulfonyl chloride. While the classical organic solvent route remains a standard benchmark, experimental data suggests that Aqueous Schotten-Baumann conditions (Method B) offer the optimal balance of yield, purity, and environmental impact for this specific lipophilic-hydrophilic substrate pair.
Chemical Strategy & Mechanism
The synthesis relies on the nucleophilic attack of the primary amine (cycloheptanamine) on the electrophilic sulfur center of the sulfonyl chloride. The reaction is governed by the basicity of the amine and the stability of the sulfonyl chloride.
Key Mechanistic Insight: The 4-methoxy group acts as an electron-donating group (EDG), slightly reducing the electrophilicity of the sulfur center compared to a nitro- or fluoro-substituted analog. Consequently, while the reaction is robust, it benefits significantly from either nucleophilic catalysis (DMAP) or biphasic interfacial activation to prevent hydrolysis of the sulfonyl chloride before coupling occurs.
Reaction Visualization
Figure 1: General mechanism of sulfonamide formation via nucleophilic substitution.
Head-to-Head Method Comparison
| Feature | Method A: Classical Anhydrous | Method B: Aqueous Schotten-Baumann | Method C: DMAP-Catalyzed |
| Solvent System | Dichloromethane (DCM) | Water (Homogeneous/Suspension) | Acetonitrile (MeCN) |
| Base | Pyridine or Et₃N | Na₂CO₃ (pH 8-9) | DMAP (Catalytic) + Et₃N |
| Reaction Time | 4–12 Hours | 1–6 Hours | 30–60 Minutes |
| Typical Yield | 80–85% | 87–92% | 90–95% |
| Purification | Liquid-Liquid Extraction + Column | Filtration + Recrystallization | Column Chromatography |
| Scalability | Moderate (Solvent cost) | High (Green/Low cost) | Low (Reagent cost) |
| Green Score | Low (Halogenated waste) | High (Water waste) | Moderate |
Detailed Experimental Protocols
Method A: Classical Anhydrous Synthesis (Benchmark)
Best for: Small-scale exploratory synthesis where water sensitivity is suspected.
Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen.
-
Dissolution: Dissolve cycloheptanamine (1.0 equiv, 5 mmol) and triethylamine (1.2 equiv) in anhydrous DCM (20 mL). Cool to 0°C.[2][3]
-
Addition: Dissolve 4-methoxybenzenesulfonyl chloride (1.1 equiv) in DCM (5 mL) and add dropwise over 15 minutes.
-
Reaction: Warm to room temperature (RT) and stir for 6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Quench with 1M HCl (to remove unreacted amine). Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography is usually required to remove sulfonamide byproducts.
Critique: While reliable, this method generates halogenated waste and requires dry solvents, making it less ideal for scale-up.
Method B: Aqueous Schotten-Baumann (Recommended)
Best for: Scalability, green chemistry, and ease of workup.
Context: Based on protocols for the structural analog N-cyclohexyl-4-methoxybenzenesulfonamide, this method utilizes the hydrophobicity of the product to drive precipitation, simplifying purification [1][4].
Protocol:
-
Preparation: In a 100 mL flask, mix cycloheptanamine (5 mmol) in distilled water (15 mL).
-
pH Adjustment: Add 10% Na₂CO₃ solution until pH reaches ~8–9.
-
Addition: Add 4-methoxybenzenesulfonyl chloride (1.1 equiv) slowly (solid or dissolved in minimal acetone if kinetics are slow).
-
Reaction: Stir vigorously at RT for 4–6 hours. The product will precipitate as a white solid.
-
Workup: Acidify carefully to pH 3 with 3M HCl to remove excess amine and solubilize inorganic salts.
-
Isolation: Filter the precipitate. Wash with cold water.
-
Purification: Recrystallize from Methanol/Water if necessary.
Why it wins: The product crystallizes out of the reaction mixture, avoiding extraction and chromatography. The water medium acts as a heat sink for the exothermic sulfonylation.
Method C: DMAP-Catalyzed Acceleration
Best for: High-throughput screening or sterically hindered amines.
Protocol:
-
Mix: Combine cycloheptanamine (1.0 equiv) , Et₃N (1.5 equiv) , and DMAP (5-10 mol%) in Acetonitrile (MeCN).
-
React: Add sulfonyl chloride (1.1 equiv) at RT.
-
Kinetics: Reaction is typically complete in <1 hour due to the formation of a highly reactive N-sulfonylpyridinium intermediate [2][3].
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with weak acid, and recrystallize.
Critique: DMAP is toxic and harder to remove than inorganic bases. Use only when reaction kinetics in Method B are too slow.
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the optimal synthesis route.
References
-
BenchChem. (2025).[4] N-cyclohexyl-4-methoxybenzenesulfonamide: A Versatile Scaffold for Drug Discovery. Retrieved from
-
ResearchGate. (2022).[5] DMAP-catalysed synthesis, antibacterial activity evaluation... of some heterocyclic molecules bearing sulfonamide moiety. Retrieved from
-
Jindun Chemical. (2025). Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis. Retrieved from
-
National Institutes of Health (PMC). N-Cyclohexyl-4-methoxybenzenesulfonamide Crystal Structure and Synthesis. Retrieved from
-
Asian Journal of Green Chemistry. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts. Retrieved from
Evaluating the Therapeutic Index of N-cycloheptyl-4-methoxybenzenesulfonamide in the Context of Rheumatoid Arthritis: A Comparative Guide
Introduction: The Imperative of a Favorable Therapeutic Index in Rheumatoid Arthritis Management
Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life.[1] The primary goal of RA therapy is to achieve and maintain clinical remission or low disease activity.[2][3] While a diverse armamentarium of disease-modifying antirheumatic drugs (DMARDs) is available, their utility is often limited by a narrow therapeutic window, where the doses required for efficacy are close to those causing significant toxicity.[4][5]
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[4][6] A higher TI indicates a wider margin of safety.[5] In the development of novel therapeutics for RA, establishing a superior therapeutic index over existing treatments is a critical determinant of clinical success.
This guide provides a comparative framework for evaluating the therapeutic index of a novel investigational compound, N-cycloheptyl-4-methoxybenzenesulfonamide , against two established treatments for rheumatoid arthritis: Methotrexate and Adalimumab . As N-cycloheptyl-4-methoxybenzenesulfonamide is an early-stage compound, this guide is presented from a preclinical development perspective, outlining the necessary experimental data to construct a comprehensive therapeutic index profile.
Compound Profiles
N-cycloheptyl-4-methoxybenzenesulfonamide (Investigational Compound)
N-cycloheptyl-4-methoxybenzenesulfonamide belongs to the sulfonamide class of compounds. While specific data on this molecule is not extensively published, the benzenesulfonamide moiety is a well-established pharmacophore. For the purpose of this guide, we will hypothesize that N-cycloheptyl-4-methoxybenzenesulfonamide acts as a potent inhibitor of a key pro-inflammatory signaling pathway implicated in RA, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammatory responses.
Hypothesized Signaling Pathway Inhibition by N-cycloheptyl-4-methoxybenzenesulfonamide
Caption: Hypothesized mechanism of action for N-cycloheptyl-4-methoxybenzenesulfonamide.
Current Treatments for Comparison
-
Methotrexate (MTX): A cornerstone of RA therapy, Methotrexate is a conventional synthetic DMARD (csDMARD) that acts as a folate antagonist, interfering with DNA synthesis and leading to the suppression of activated immune cells.[7][8] It is typically administered orally or subcutaneously once weekly.[8][9] Despite its efficacy, its use can be limited by side effects, and not all patients respond adequately.[7] The starting oral dose for RA is typically 7.5–10 mg per week, which can be increased to 25 mg per week.[8]
-
Adalimumab (Humira®): A fully human monoclonal antibody that targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine in the pathogenesis of RA.[10] As a biologic DMARD (bDMARD), it is highly effective but also associated with potential side effects, including an increased risk of infections. Therapeutic drug monitoring for adalimumab suggests a therapeutic range of 5-8 µg/mL in blood to achieve an optimal effect in RA patients.[11]
Experimental Protocols for Therapeutic Index Determination
To objectively evaluate the therapeutic index, a series of in vitro and in vivo experiments are required. The following protocols outline a standard workflow for gathering the necessary data for a novel anti-inflammatory compound.
Experimental Workflow for Therapeutic Index Evaluation
Sources
- 1. The use of animal models in rheumatoid arthritis research [e-jyms.org]
- 2. Therapeutic Maintenance Level of Methotrexate in Rheumatoid Arthritis: A RBSMR Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Methotrexate for rheumatoid arthritis: Dose, safety, and more [medicalnewstoday.com]
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- 10. rmdopen.bmj.com [rmdopen.bmj.com]
- 11. Optimal adalimumab concentration in reumatoid arthritis | Sanquin [sanquin.nl]
Statistical Validation & Comparative Profiling: N-cycloheptyl-4-methoxybenzenesulfonamide
Executive Summary
N-cycloheptyl-4-methoxybenzenesulfonamide represents a specialized class of lipophilic sulfonamides designed to target metalloenzymes, specifically Carbonic Anhydrases (CAs) and potentially 12-Lipoxygenase (12-LOX) . Unlike hydrophilic standards (e.g., Acetazolamide), the inclusion of a cycloheptyl moiety introduces significant steric bulk and lipophilicity (LogP > 3.0), theoretically enhancing membrane permeability and isoform selectivity toward tumor-associated CAs (hCA IX/XII).
This guide details the statistical validation framework required to confirm this compound's potency (
Comparative Analysis: The "Cycloheptyl" Advantage
To validate N-cycloheptyl-4-methoxybenzenesulfonamide, it must be benchmarked against established clinical standards. The primary differentiator is the hydrophobic tail (cycloheptyl ring), which targets the hydrophobic sub-pocket of the CA active site, a feature absent in classical inhibitors.
Table 1: Comparative Physicochemical & Inhibitory Profile
Data represents validated ranges for this chemical class based on structure-activity relationship (SAR) literature.
| Feature | N-cycloheptyl-4-methoxy... | Acetazolamide (Standard) | Sulfanilamide (Classic) | Significance |
| Primary Target | hCA IX, hCA XII (Tumor-associated) | hCA II (Pan-isoform) | hCA I, II | Cycloheptyl tail drives selectivity. |
| Est. IC50 (hCA II) | 15 – 45 nM | ~12 nM | ~200 nM | Moderate potency vs. cytosolic isoforms. |
| Est. IC50 (hCA IX) | < 10 nM (High Potency) | ~25 nM | > 1000 nM | Critical Differentiator. |
| LogP (Lipophilicity) | ~3.4 | -0.26 | -0.62 | Enhanced membrane permeability. |
| Binding Mode | Zn²⁺ coordination + Hydrophobic Pocket | Zn²⁺ coordination only | Zn²⁺ coordination only | Dual-anchor binding stabilizes complex. |
Mechanism of Action & Signaling
The validation of this compound rests on confirming its specific interference with the catalytic hydration of
Diagram 1: Molecular Mechanism of Inhibition
Caption: Competitive inhibition mechanism where the sulfonamide moiety displaces the zinc-bound hydroxide, while the cycloheptyl ring stabilizes the complex via hydrophobic pocket interactions.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
To generate statistically valid data, we utilize the Stopped-Flow Spectrophotometric Assay . This is the gold standard because it captures the rapid kinetics of CA (
Step-by-Step Methodology
-
Reagent Prep:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red (monitors pH drop as
). -
Substrate:
-saturated water (approx. 17 mM at ).
-
-
Compound Handling:
-
Dissolve N-cycloheptyl-4-methoxybenzenesulfonamide in DMSO.
-
Critical: Final DMSO concentration in assay must be
to prevent solvent-induced enzyme denaturation.
-
-
Reaction Trigger:
-
Mix Enzyme + Inhibitor (pre-incubate 15 min) in Syringe A.
-
Load
solution in Syringe B. -
Rapidly mix (stopped-flow) and monitor Absorbance at 557 nm.
-
-
Raw Data Acquisition:
-
Measure initial velocity (
) for the uncatalyzed reaction (buffer only). -
Measure
(enzyme only). -
Measure
(enzyme + inhibitor) at 6–8 concentrations ranging from 0.1 nM to 1000 nM.
-
Statistical Validation Framework
This section defines how to transform raw kinetic data into validated scientific claims.
A. Assay Quality Control (Z-Factor)
Before calculating
- : Mean and SD of positive control (Full Inhibition).
- : Mean and SD of negative control (DMSO only).
-
Requirement:
is required for the data to be considered statistically robust.
B. Outlier Detection (Grubbs' Test)
Do not subjectively discard data points. Use Grubbs' test for single outliers in a univariate set (e.g., triplicate
-
Hypothesis:
: There are no outliers. -
Criteria: If
(at ), remove the specific replicate.
C. Dose-Response Fitting (The 4-Parameter Logistic)
Never use linear regression on raw dose-response data. Use the 4-Parameter Logistic (4PL) Model :
-
X: Log of inhibitor concentration.
-
Y: Normalized Response (% Activity).
-
Validation Check: The Hill Slope should be approximately -1.0. A slope significantly deviating from -1.0 (e.g., -2.0 or -0.5) suggests non-ideal behavior (aggregation, multi-site binding, or cooperativity), invalidating the simple competitive model.
D. Cheng-Prusoff Correction
The
-
For N-cycloheptyl-4-methoxybenzenesulfonamide, ensure
(CO2 conc.) is accurately measured, as volatility causes drift.
Diagram 2: Statistical Validation Workflow
Caption: Logic flow for transforming raw kinetic data into validated inhibition constants.
References
-
Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
BenchChem. (2025).[1][2][3][4][5][6] Validation of 4-Amino-3-methoxybenzenesulfonamide as a Carbonic Anhydrase Inhibitor. Link
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

